Product packaging for 4-Formylphenyl propionate(Cat. No.:CAS No. 50262-48-1)

4-Formylphenyl propionate

Cat. No.: B1295054
CAS No.: 50262-48-1
M. Wt: 178.18 g/mol
InChI Key: NKXPJXVTMWLHBC-UHFFFAOYSA-N
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Description

4-Formylphenyl propionate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1295054 4-Formylphenyl propionate CAS No. 50262-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formylphenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXPJXVTMWLHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068527
Record name Benzaldehyde, 4-(1-oxopropoxy)-
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50262-48-1
Record name 4-(1-Oxopropoxy)benzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(1-oxopropoxy)-
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Record name Benzaldehyde, 4-(1-oxopropoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-(1-oxopropoxy)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-formylphenyl propionate, a valuable intermediate in organic synthesis. The document details the core chemical principles, step-by-step experimental protocols, and comparative quantitative data for the prevalent synthetic routes.

Introduction

This compound, also known as 4-propionyloxybenzaldehyde, is an aromatic ester characterized by the presence of both an aldehyde and a propionate ester functional group. This bifunctionality makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The primary route to its synthesis is the esterification of 4-hydroxybenzaldehyde. This guide will focus on the two most common methods for this transformation: reaction with propionyl chloride and with propionic anhydride.

Core Synthesis Pathways

The synthesis of this compound is principally achieved through the esterification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This can be accomplished using two main reagents: propionyl chloride and propionic anhydride.

Esterification using Propionyl Chloride

This method involves the reaction of 4-hydroxybenzaldehyde with propionyl chloride, typically in the presence of a base such as pyridine. The base serves to neutralize the hydrochloric acid byproduct and to act as a catalyst. This reaction is a form of acylation, specifically a Schotten-Baumann type reaction when conducted in the presence of a base.

Esterification using Propionic Anhydride

An alternative route involves the use of propionic anhydride as the acylating agent. This reaction can be catalyzed by an acid or a base, or it can be carried out under neutral conditions at elevated temperatures. The byproduct of this reaction is propionic acid, which is less corrosive than HCl.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two primary synthesis methods. Please note that the data is compiled from analogous reactions and typical laboratory results, as specific literature values for this exact compound are not extensively published.

ParameterMethod 1: Propionyl ChlorideMethod 2: Propionic Anhydride
Starting Material 4-Hydroxybenzaldehyde4-Hydroxybenzaldehyde
Acylating Agent Propionyl ChloridePropionic Anhydride
Catalyst/Base Pyridine (or other tertiary amine)Acid (e.g., H₂SO₄) or Base (e.g., Pyridine)
Typical Solvent Dichloromethane, Chloroform, TolueneToluene, or neat (no solvent)
Reaction Temperature 0°C to room temperatureRoom temperature to reflux
Typical Reaction Time 1 - 4 hours2 - 8 hours
Theoretical Yield HighHigh
Reported Purity >95% (after purification)>95% (after purification)
Byproduct Hydrochloric Acid (neutralized by base)Propionic Acid

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method 1: Synthesis using Propionyl Chloride

This protocol is adapted from established procedures for the esterification of phenols.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Propionyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq), dissolved in a small amount of dichloromethane, to the stirred solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: Synthesis using Propionic Anhydride

This protocol is based on general procedures for acylation using anhydrides.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Propionic Anhydride

  • Concentrated Sulfuric Acid (catalytic amount) or Pyridine

  • Toluene (optional, as solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Combine 4-hydroxybenzaldehyde (1.0 eq) and propionic anhydride (1.5 eq) in a round-bottom flask. Toluene can be used as a solvent if desired.

  • If using an acid catalyst, add a few drops of concentrated sulfuric acid. If using a base catalyst, add pyridine (1.2 eq).

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic solution with water, saturated sodium bicarbonate solution (to remove excess anhydride and propionic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation or recrystallization.

Reaction Pathways and Workflows

The following diagrams illustrate the chemical reactions and a general experimental workflow.

G cluster_0 Method 1: Propionyl Chloride cluster_1 Method 2: Propionic Anhydride 4-Hydroxybenzaldehyde_1 4-Hydroxybenzaldehyde 4-Formylphenyl_propionate_1 This compound 4-Hydroxybenzaldehyde_1->4-Formylphenyl_propionate_1 + Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->4-Formylphenyl_propionate_1 Pyridine_1 Pyridine Pyridine_1->4-Formylphenyl_propionate_1 Catalyst/Base Pyridinium_hydrochloride Pyridinium hydrochloride 4-Formylphenyl_propionate_1->Pyridinium_hydrochloride + 4-Hydroxybenzaldehyde_2 4-Hydroxybenzaldehyde 4-Formylphenyl_propionate_2 This compound 4-Hydroxybenzaldehyde_2->4-Formylphenyl_propionate_2 + Propionic_Anhydride Propionic Anhydride Propionic_Anhydride->4-Formylphenyl_propionate_2 Catalyst Acid or Base Catalyst Catalyst->4-Formylphenyl_propionate_2 Propionic_Acid Propionic Acid 4-Formylphenyl_propionate_2->Propionic_Acid +

Caption: Reaction schemes for the synthesis of this compound.

G Start Start: Reactants Reaction Esterification Reaction Start->Reaction Workup Aqueous Workup (Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Final_Product Final Product: this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis and purification.

Safety Considerations

  • Propionyl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Propionic anhydride is also corrosive and should be handled with care in a fume hood.

  • Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound from 4-hydroxybenzaldehyde is a straightforward esterification that can be effectively accomplished using either propionyl chloride or propionic anhydride. The choice of reagent may depend on the desired reaction conditions, scale, and the nature of other functional groups in more complex substrates. The protocols and data provided in this guide offer a solid foundation for researchers to successfully synthesize and purify this versatile chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl propionate, also known as 4-(propionyloxy)benzaldehyde, is an organic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of various pharmaceuticals. Its chemical structure, featuring both an aldehyde and a propionate ester functional group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available for this specific compound, other properties have been inferred from closely related analogs due to a lack of specific experimental data for this compound.

PropertyValueSource/Notes
IUPAC Name 4-Formylphenyl propanoate---
Synonyms 4-(Propionyloxy)benzaldehyde, p-Formylphenyl propionate[1][2]
CAS Number 50262-48-1[1][3]
Molecular Formula C₁₀H₁₀O₃[1][3]
Molecular Weight 178.18 g/mol [3]
Physical Form Solid[4]
Melting Point Not availableData for the related compound 3-(4-Formylphenyl)propionic acid is ~136°C[5]
Boiling Point 132-136 °C at 0.5 mmHg[6]
Density 1.147 g/cm³[6]
Solubility Slightly soluble in water. Soluble in many common organic solvents such as diethyl ether, ethyl acetate, and chloroform.Solubility in organic solvents is inferred from the properties of benzaldehyde[7]

Synthesis and Purification

The synthesis of this compound can be achieved through the esterification of 4-hydroxybenzaldehyde with propionyl chloride or propionic anhydride. A general experimental protocol is described below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • Propionyl chloride (or propionic anhydride)

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid to neutralize the excess pyridine. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Hydroxybenzaldehyde + Propionyl Chloride Reaction_Vessel Reaction at 0°C to RT Reactants->Reaction_Vessel 1. Add Base Pyridine in DCM Base->Reaction_Vessel 2. Add dropwise Quenching Quench with 1M HCl Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization from Ethanol Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.9-10.0 ppm), aromatic protons on the benzene ring (two doublets, ~7.0-8.0 ppm), the quartet of the methylene group in the propionate chain (~2.6 ppm), and the triplet of the methyl group (~1.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (~191 ppm), the carbonyl carbon of the ester (~172 ppm), aromatic carbons (~120-155 ppm), and the aliphatic carbons of the propionate group (~9 and ~27 ppm).

Infrared (IR) Spectroscopy:

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

  • A strong C=O stretching vibration for the ester group around 1760 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

  • C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹.

  • C-O stretching vibrations for the ester group in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular formula C₁₀H₁₀O₃. Fragmentation patterns would likely involve the loss of the propionyl group or the formyl group.

Potential Biological Significance

While specific biological activity data for this compound is limited, the activities of related compounds, such as other aryl propionic acid derivatives and benzaldehyde derivatives, provide insights into its potential biological roles.

Aryl propionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer effects[6][8]. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin biosynthesis pathway.

Benzaldehyde and its derivatives have been reported to possess various biological activities, including antimicrobial, insecticidal, and antioxidant properties. Some studies have also explored their potential as modulators of antibiotic activity and their toxic effects on certain organisms[9]. The presence of the benzaldehyde moiety in this compound suggests that it may exhibit some of these biological activities.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Biological_Significance cluster_ArylPropionic Aryl Propionic Acid Derivatives cluster_Benzaldehyde Benzaldehyde Derivatives ArylPropionic Aryl Propionic Acid Derivatives NSAID NSAID Activity ArylPropionic->NSAID Target This compound ArylPropionic->Target Structural Similarity Analgesic Analgesic NSAID->Analgesic AntiInflammatory Anti-inflammatory NSAID->AntiInflammatory Antibacterial_AP Antibacterial NSAID->Antibacterial_AP Anticancer_AP Anticancer NSAID->Anticancer_AP Benzaldehyde Benzaldehyde Derivatives Antimicrobial Antimicrobial Benzaldehyde->Antimicrobial Insecticidal Insecticidal Benzaldehyde->Insecticidal Antioxidant Antioxidant Benzaldehyde->Antioxidant Benzaldehyde->Target Structural Similarity

Potential biological activities based on structural analogs.

Conclusion

This compound is a compound of interest due to its potential as a synthetic intermediate. This guide has summarized its known physicochemical properties and provided a likely synthetic route and analytical considerations. While there is a lack of extensive experimental data for this specific molecule, its structural relationship to well-studied classes of compounds, such as aryl propionic acids and benzaldehydes, suggests a range of potential biological activities that warrant further investigation. This document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in exploring the properties and applications of this compound.

References

An In-depth Technical Guide to 4-Formylphenyl Propionate (CAS 50262-48-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and signaling pathways for 4-Formylphenyl propionate (CAS 50262-48-1) is limited. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis protocol based on established chemical principles, and a discussion of its potential reactivity. The biological context is supplemented with information on structurally related compounds to provide a relevant perspective for researchers.

Core Compound Properties

This compound, also known as 4-(propionyloxy)benzaldehyde, is an organic compound characterized by a phenyl ring substituted with both a formyl (aldehyde) group and a propionate ester group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 50262-48-1[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol
Boiling Point 132-136 °C at 0.5 mmHg[1]
Density 1.147 g/cm³[1]
Appearance Solid
Solubility No specific data available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Melting Point No specific data available.

Synthesis and Reactions

Proposed Synthesis: Esterification of 4-Hydroxybenzaldehyde

The synthesis of this compound can be achieved through the esterification of 4-hydroxybenzaldehyde with either propionyl chloride or propionic anhydride in the presence of a base.

Reaction Scheme:

  • Using Propionyl Chloride: 4-hydroxybenzaldehyde + CH₃CH₂COCl → this compound + HCl

  • Using Propionic Anhydride: 4-hydroxybenzaldehyde + (CH₃CH₂CO)₂O → this compound + CH₃CH₂COOH

A general experimental workflow for this synthesis is depicted below.

G cluster_0 Synthesis Workflow start Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., DCM) and add a base (e.g., pyridine). add_reagent Slowly add propionyl chloride or propionic anhydride at 0 °C. start->add_reagent reaction Stir the reaction mixture at room temperature. add_reagent->reaction workup Perform aqueous workup to remove byproducts. reaction->workup purification Purify the crude product by column chromatography or recrystallization. workup->purification end Obtain pure This compound. purification->end

A generalized workflow for the synthesis of this compound.
Experimental Protocol (Proposed)

Materials:

  • 4-Hydroxybenzaldehyde

  • Propionyl chloride or Propionic anhydride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Pyridine or triethylamine (as a base)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) or propionic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Potential Chemical Reactions

The two primary functional groups of this compound, the aldehyde and the ester, can undergo a variety of chemical transformations.

  • Aldehyde Group Reactions: The formyl group can participate in reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions (e.g., Wittig reaction, Grignard reaction, cyanohydrin formation). It can also undergo condensation reactions, such as the Knoevenagel condensation.

  • Ester Group Reactions: The propionate ester is susceptible to hydrolysis under acidic or basic conditions to yield 4-hydroxybenzaldehyde and propionic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

The logical relationship of these potential reactions is illustrated in the following diagram.

G cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions 4-Formylphenyl\npropionate 4-Formylphenyl propionate Carboxylic Acid Carboxylic Acid 4-Formylphenyl\npropionate->Carboxylic Acid Oxidation Primary Alcohol Primary Alcohol 4-Formylphenyl\npropionate->Primary Alcohol Reduction Alkene Alkene 4-Formylphenyl\npropionate->Alkene Wittig Reaction Secondary Alcohol Secondary Alcohol 4-Formylphenyl\npropionate->Secondary Alcohol Grignard Reaction Cyanohydrin Cyanohydrin 4-Formylphenyl\npropionate->Cyanohydrin Cyanohydrin Formation Condensation Product Condensation Product 4-Formylphenyl\npropionate->Condensation Product Knoevenagel Condensation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Formylphenyl\npropionate->4-Hydroxybenzaldehyde Hydrolysis New Ester New Ester 4-Formylphenyl\npropionate->New Ester Transesterification

Potential reaction pathways for this compound.

Biological and Pharmacological Context

There is no specific information available in the public domain regarding the biological activity or mechanism of action of this compound. However, it is structurally related to other aryl propionic acid derivatives, a class of compounds known for their pharmacological activities.

Aryl Propionic Acid Derivatives

Many aryl propionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the structurally related compound 2-(4-formylphenyl)propionic acid is a known impurity and metabolite of Ibuprofen and an intermediate in the synthesis of Pelubiprofen, another NSAID. These compounds typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

It is important to emphasize that while these related compounds have documented biological activities, the specific pharmacological profile of this compound has not been reported.

Conclusion

This compound is a readily synthesizable organic compound with potential for further chemical modification due to its aldehyde and ester functional groups. While its physicochemical properties are partially documented, a significant gap exists in the scientific literature regarding its specific biological activities and applications in drug development. Researchers interested in this compound would need to undertake primary research to elucidate its pharmacological profile. The information provided in this guide serves as a foundational resource for such endeavors.

References

Spectral Data for 4-Formylphenyl Propionate: A Search for Core Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide outlines the search for this critical data and presents information on related compounds to provide context for researchers, scientists, and drug development professionals. The absence of core experimental data for 4-formylphenyl propionate prevents the creation of a detailed technical guide with quantitative data tables and specific experimental protocols as requested.

Challenges in Data Retrieval

A multi-faceted search strategy was employed to locate the necessary spectral data. This included targeted searches for:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

  • Synthetic procedures for this compound, as these publications typically include detailed spectral characterization of the final product.

  • Esterification reactions of 4-hydroxybenzaldehyde with propionyl chloride or propionic anhydride, which would yield the target compound.

These searches consistently retrieved data for related but structurally distinct molecules. This suggests that this compound is not a widely synthesized or commercially available compound, and its full spectral characterization has not been published in accessible scientific literature.

Workflow for Spectral Analysis

For a novel or uncharacterized compound like this compound, a logical workflow for spectral analysis would be employed to elucidate its structure. This process involves a combination of spectroscopic techniques to piece together the molecular puzzle.

G Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Synthesis cluster_purification Purification & Verification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation synthesis Synthesis of this compound (e.g., Esterification of 4-hydroxybenzaldehyde) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification purity Purity Assessment (e.g., HPLC, TLC) purification->purity ms Mass Spectrometry (MS) Determine Molecular Weight and Formula purity->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (C=O, C-O) purity->ir nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC) Elucidate Carbon-Hydrogen Framework purity->nmr interpretation Combined Spectral Data Interpretation ms->interpretation ir->interpretation nmr->interpretation structure Structure Confirmation of This compound interpretation->structure

Caption: Logical workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

Without access to the foundational ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound, a comprehensive and accurate technical guide as requested cannot be constructed. The scientific community relies on published, peer-reviewed data for the creation of such documents. Should the spectral data for this compound become available in the future, a detailed guide encompassing data tables, experimental protocols, and further analysis could be developed. Researchers interested in this specific molecule would likely need to synthesize it and perform a full spectral characterization to obtain the necessary data.

Technical Guide: Determining the Solubility of 4-Formylphenyl Propionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide addresses the solubility of 4-Formylphenyl propionate. A comprehensive review of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound. Consequently, this document provides a detailed framework of experimental protocols for researchers to determine the solubility of this compound in various organic solvents. The primary recommended method is the robust and widely accepted gravimetric analysis technique. Alternative and preliminary methods are also discussed. Furthermore, this guide includes a standardized data table for recording experimental results and a visual workflow to aid in experimental design and execution.

Physicochemical Properties of this compound

Before proceeding to solubility determination, it is essential to understand the basic physicochemical properties of the compound.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀O₃

  • Molecular Weight: 178.18 g/mol [1]

  • Appearance: Solid[1]

  • Synonyms: p-Propionoxybenzaldehyde, 4-Propionyloxybenzaldehyde[1]

Experimental Protocols for Solubility Determination

Given the absence of published solubility data, the following section provides detailed, generalized protocols for its experimental determination. The primary method described is the gravimetric method, which is a reliable technique for accurately determining the solubility of a solid in a solvent.

Primary Recommended Method: Gravimetric Analysis

The gravimetric method involves preparing a saturated solution, separating a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.[2][3]

Principle: Solubility is defined as the concentration of a solute in a saturated solution at a specific temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. This protocol is designed to achieve and measure this equilibrium concentration.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath for temperature control

  • Vials or flasks with secure caps

  • Calibrated volumetric pipettes

  • Syringe filters (e.g., 0.45 µm PTFE) to separate undissolved solid

  • Pre-weighed glass evaporating dishes or beakers

  • Vacuum oven or desiccator for drying

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures the solution reaches equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a precise volume (e.g., 5.00 mL) of the clear supernatant using a calibrated volumetric pipette. To avoid transferring solid particles, it is highly recommended to use a syringe fitted with a chemical-resistant filter (e.g., PTFE).

  • Solvent Evaporation:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish. Record the initial mass of the dish (W₁).

    • Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, allow the solvent to evaporate in a fume hood, followed by drying to a constant weight in a desiccator.

  • Gravimetric Measurement and Calculation:

    • Once the solvent is completely removed, cool the evaporating dish to room temperature in a desiccator.

    • Weigh the dish containing the dry solute residue on the analytical balance. Record this final mass (W₂).

    • Repeat the drying and weighing process until a constant mass is achieved.

    • The mass of the dissolved solute (W_solute) is calculated as: W_solute = W₂ - W₁.

    • The solubility (S) is then calculated in the desired units, for example:

      • In mg/mL: S = (W_solute in mg) / (Volume of supernatant in mL)

      • In g/100 mL: S = (W_solute in g / Volume of supernatant in mL) * 100

Alternative Method: UV/Vis Spectrophotometry

If this compound has a distinct chromophore, UV/Vis spectrophotometry can be used. This method is highly sensitive but requires the initial development of a calibration curve.

Methodology Outline:

  • Determine λmax: Find the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

  • Create Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

  • Measure Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

  • Dilute and Measure: Withdraw a small, known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

  • Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.

Data Presentation

As no quantitative data is currently available, researchers should use a structured table to record their experimental findings. This allows for clear comparison across different solvents and conditions.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedNotes / Observations
e.g., Ethanol25.0Gravimetric
e.g., Acetone25.0Gravimetric
e.g., Ethyl Acetate25.0Gravimetric
e.g., Toluene25.0Gravimetric
e.g., Methanol40.0GravimetricStudy of temp. effect

To calculate Solubility (mol/L): (Solubility in mg/mL) / (178.18 mg/mmol) = mmol/mL = mol/L

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the recommended gravimetric method for determining the solubility of this compound.

Solubility_Workflow Workflow for Gravimetric Solubility Determination start Start add_excess 1. Add excess solute to known volume of solvent start->add_excess equilibrate 2. Equilibrate at constant T (e.g., 24-72h with agitation) add_excess->equilibrate settle 3. Let solids settle equilibrate->settle withdraw 4. Withdraw known volume of clear supernatant via filtered syringe settle->withdraw transfer 5. Transfer to pre-weighed evaporating dish (W1) withdraw->transfer evaporate 6. Evaporate solvent completely (e.g., vacuum oven) transfer->evaporate weigh_final 7. Weigh dish + residue (W2) to constant mass evaporate->weigh_final calculate 8. Calculate Solubility: S = (W2 - W1) / Volume weigh_final->calculate end End calculate->end

Caption: Gravimetric analysis workflow for solubility.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylphenyl propionate is an aromatic compound featuring both an ester and an aldehyde functional group. This dual functionality dictates its chemical stability and susceptibility to degradation. This technical guide provides a comprehensive overview of the principal degradation pathways of this compound, namely hydrolysis of the ester linkage and oxidation of the aldehyde moiety. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected degradation mechanisms based on established chemical principles. Furthermore, it provides detailed experimental protocols for assessing stability and elucidating degradation profiles, along with illustrative data tables and pathway visualizations to guide researchers in their studies.

Introduction to this compound

This compound (IUPAC name: 4-formylphenyl propanoate) is a chemical entity with the molecular formula C₁₀H₁₀O₃. Its structure consists of a phenyl ring substituted with a formyl (aldehyde) group and a propionate ester group. The presence of these two reactive functional groups makes the molecule a versatile intermediate in organic synthesis. However, these groups are also susceptible to chemical degradation, which can impact the purity, potency, and safety of any formulation containing it. Understanding the stability profile and degradation pathways is therefore critical for its handling, storage, and application in research and development.

Postulated Degradation Pathways

The chemical structure of this compound suggests two primary pathways of degradation under common storage and experimental conditions:

  • Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases.

  • Oxidation: The aldehyde group is prone to oxidation, converting it into a carboxylic acid, particularly in the presence of oxygen or other oxidizing agents.

These pathways are not mutually exclusive and can occur concurrently, leading to a complex mixture of degradation products.

Hydrolytic Degradation

Ester hydrolysis is a common degradation pathway for many pharmaceutical and chemical compounds.[1] In the case of this compound, hydrolysis would cleave the ester bond, yielding 4-hydroxybenzaldehyde and propionic acid.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[1]

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester is attacked by a hydroxide ion. This reaction is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product.[1]

The rate of hydrolysis is highly dependent on pH and temperature. Generally, the reaction is slowest in the neutral pH range and increases at both acidic and basic pH.

Hydrolysis_Pathway cluster_products Products C10H10O3 This compound C7H6O2 4-Hydroxybenzaldehyde C10H10O3->C7H6O2 Hydrolysis (H⁺ or OH⁻) C3H6O2 Propionic Acid C10H10O3->C3H6O2 Hydrolysis (H⁺ or OH⁻) H2O Water (H₂O)

Caption: Hydrolytic degradation pathway of this compound.

Oxidative Degradation

The aldehyde functional group is readily oxidized to a carboxylic acid. This can occur via autoxidation in the presence of atmospheric oxygen, a process often initiated by light, heat, or trace metal ions. The primary product of oxidation would be 4-(propionyloxy)benzoic acid. This product could subsequently undergo hydrolysis to yield 4-hydroxybenzoic acid and propionic acid.

Oxidation_Pathway cluster_main_reaction Primary Oxidation cluster_secondary_reaction Secondary Degradation C10H10O3_start This compound C10H10O4 4-(Propionyloxy)benzoic Acid C10H10O3_start->C10H10O4 Oxidation [O] C7H6O3 4-Hydroxybenzoic Acid C3H6O2_ox Propionic Acid C10H10O4_ref 4-(Propionyloxy)benzoic Acid C10H10O4_ref->C7H6O3 Hydrolysis C10H10O4_ref->C3H6O2_ox Hydrolysis

Caption: Oxidative degradation pathway of this compound.

Quantitative Stability Data

The following tables present illustrative data on the stability of this compound. This data is hypothetical, based on the expected behavior of similar chemical structures, and should be confirmed by experimental studies.

Table 1: Example pH-Rate Profile for the Hydrolysis of this compound at 50°C

pHBuffer SystemRate Constant (k_obs) (day⁻¹)Half-life (t½) (days)Primary Degradant
2.0HCl/KCl0.0858.154-Hydroxybenzaldehyde
4.0Acetate0.01257.764-Hydroxybenzaldehyde
6.0Phosphate0.00977.024-Hydroxybenzaldehyde
7.4Phosphate0.01546.214-Hydroxybenzaldehyde
9.0Borate0.1205.784-Hydroxybenzaldehyde
11.0Carbonate1.3500.514-Hydroxybenzaldehyde

Table 2: Example Stability of this compound under Stress Conditions (7 days)

ConditionStress Agent% DegradationPrimary Degradant
Thermal (60°C)None< 2%Not significant
Photolytic (ICH Q1B)Light~5%4-(Propionyloxy)benzoic Acid
Acidic (0.1 M HCl, 40°C)H⁺~15%4-Hydroxybenzaldehyde
Alkaline (0.1 M NaOH, 25°C)OH⁻> 90%4-Hydroxybenzaldehyde
Oxidative (3% H₂O₂, 25°C)H₂O₂~25%4-(Propionyloxy)benzoic Acid

Experimental Protocols

The following protocols provide a framework for investigating the stability and degradation pathways of this compound.

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl/KCl, acetate, phosphate, borate) covering a pH range from 2 to 11.

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer in a sealed vial to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent concentration is low (<1%) to avoid co-solvent effects.

  • Incubation: Place the vials in a constant temperature bath (e.g., 50°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples immediately by a validated stability-indicating HPLC method with UV detection. The method should be capable of separating the parent compound from its potential degradants (4-hydroxybenzaldehyde and propionic acid).

  • Data Analysis: Plot the natural logarithm of the remaining concentration of this compound versus time. The slope of the line will be the negative of the observed first-order rate constant (-k_obs). The half-life can be calculated as t½ = 0.693 / k_obs.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (~100 µg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acidic: Add 0.1 M HCl and heat at 60°C.

    • Alkaline: Add 0.1 M NaOH at room temperature.

    • Oxidative: Add 3% H₂O₂ at room temperature.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Analyze samples at appropriate time points (e.g., 2, 8, 24 hours), aiming for 5-20% degradation.

  • Sample Analysis: Analyze stressed samples using an HPLC-UV/DAD system. A mass spectrometer (LC-MS) should be used to identify the mass of the degradation products to confirm their structures.

  • Peak Purity: Assess the peak purity of the parent compound in all stressed samples to ensure the analytical method is stability-indicating.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Test Samples (~50-100 µg/mL) prep_stock->prep_samples acid Acidic (0.1 M HCl) prep_samples->acid base Alkaline (0.1 M NaOH) prep_samples->base oxidative Oxidative (3% H₂O₂) prep_samples->oxidative thermal Thermal (60°C) prep_samples->thermal photo Photolytic (ICH Q1B) prep_samples->photo hplc HPLC-UV/DAD Analysis (Quantitation) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identification) hplc->lcms data_analysis Data Analysis (Rate Constants, Pathways) lcms->data_analysis report Generate Stability Report data_analysis->report

Caption: General workflow for stability testing of this compound.

Conclusion

This compound is susceptible to degradation primarily through hydrolysis of its ester group and oxidation of its aldehyde group. The rate and extent of these degradation pathways are highly dependent on environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Researchers and drug development professionals must consider these liabilities during synthesis, purification, formulation, and storage. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the stability of this compound and identifying its degradation products, ensuring the quality and reliability of research outcomes.

References

An In-depth Technical Guide on the Reactivity of the Formyl Group in 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the formyl group in 4-Formylphenyl propionate. The document details the electronic and steric influences on the aldehyde functionality, typical chemical transformations including oxidation, reduction, and nucleophilic additions, and provides detailed experimental protocols for these reactions. Quantitative data on reaction outcomes are presented, and a hypothetical signaling pathway is proposed to illustrate the potential role of this molecule in a biological context. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an aromatic compound featuring a reactive formyl (aldehyde) group and a propionate ester moiety. The interplay between the electron-withdrawing nature of the formyl group and the electronic effects of the propionate ester on the phenyl ring governs the reactivity of the molecule. The aldehyde group, a key functional handle, allows for a variety of chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the reactivity of the formyl group is crucial for its effective utilization in synthetic and medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Spectroscopic Analysis (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, -CHO), 7.90 (d, J=8.4 Hz, 2H, Ar-H ortho to CHO), 7.20 (d, J=8.4 Hz, 2H, Ar-H ortho to OCOEt), 2.65 (q, J=7.6 Hz, 2H, -OCOCH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, -OCOCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.5 (-CHO), 172.0 (-COO-), 155.0 (Ar-C-O), 135.0 (Ar-C-CHO), 131.0 (Ar-CH ortho to CHO), 122.0 (Ar-CH ortho to OCOEt), 27.8 (-OCOCH₂CH₃), 9.2 (-OCOCH₂CH₃).

  • IR (KBr, cm⁻¹): ~2980 (C-H), ~2820, 2720 (aldehyde C-H), ~1760 (ester C=O), ~1700 (aldehyde C=O), ~1600, 1500 (C=C aromatic), ~1200 (C-O).

  • Mass Spectrometry (EI): m/z (%) = 178 (M⁺), 149, 121, 93, 65.

Reactivity of the Formyl Group

The formyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. The reactivity is modulated by the propionate group at the para position. While the ester group is generally considered electron-withdrawing through induction, the oxygen atom's lone pairs can participate in resonance, which can have a nuanced effect on the electrophilicity of the formyl carbon.

Oxidation

The formyl group is readily oxidized to a carboxylic acid. This transformation is a common synthetic step and can be achieved using a variety of oxidizing agents.

Table 2: Oxidation of this compound

Oxidizing AgentProductTypical Yield (%)
Potassium Permanganate (KMnO₄)4-Carboxyphenyl propionate85-95
Jones Reagent (CrO₃/H₂SO₄)4-Carboxyphenyl propionate80-90
TEMPO/NaOCl4-Carboxyphenyl propionate>90[1][2]
Reduction

The formyl group can be selectively reduced to a primary alcohol using mild reducing agents. Stronger reducing agents may also reduce the ester functionality.

Table 3: Reduction of this compound

Reducing AgentProductTypical Yield (%)
Sodium Borohydride (NaBH₄)4-(Hydroxymethyl)phenyl propionate90-98[3][4]
Lithium Aluminum Hydride (LiAlH₄)4-(Hydroxymethyl)phenol and Propan-1-olComplex mixture
Nucleophilic Addition Reactions

The formyl carbon is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents add to the formyl group to form secondary alcohols.

Table 4: Grignard Reaction with this compound

Grignard ReagentProductTypical Yield (%)
Methylmagnesium Bromide (CH₃MgBr)4-(1-Hydroxyethyl)phenyl propionate75-85
Phenylmagnesium Bromide (PhMgBr)4-(Hydroxy(phenyl)methyl)phenyl propionate70-80

The Wittig reaction is a powerful method for converting aldehydes into alkenes. The reactivity of the ylide and the reaction conditions determine the stereoselectivity of the resulting alkene.

Table 5: Wittig Reaction with this compound

Phosphonium YlideProductE/Z RatioTypical Yield (%)
(Triphenylphosphoranylidene)methane4-Vinylphenyl propionate-80-90[5][6][7]
Ethyl (triphenylphosphoranylidene)acetateEthyl 3-(4-(propionyloxy)phenyl)acrylate>95:585-95[8]

Experimental Protocols

General Considerations

All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents should be used where specified. Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Oxidation to 4-Carboxyphenyl propionate using TEMPO/NaOCl

Procedure:

  • To a solution of this compound (1.78 g, 10 mmol) in ethyl acetate (50 mL) is added TEMPO (0.016 g, 0.1 mmol).

  • The mixture is cooled to 0 °C in an ice bath.

  • An aqueous solution of sodium hypochlorite (10%, 15 mL, ~1.5 eq) is added dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction progress is monitored by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, the layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with saturated aqueous sodium thiosulfate solution (20 mL), water (20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 4-Carboxyphenyl propionate as a white solid.

Reduction to 4-(Hydroxymethyl)phenyl propionate using Sodium Borohydride

Procedure:

  • This compound (1.78 g, 10 mmol) is dissolved in methanol (50 mL) in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (0.42 g, 11 mmol) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • The reaction is monitored by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, the reaction is quenched by the slow addition of water (20 mL).

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 4-(Hydroxymethyl)phenyl propionate as a colorless oil or white solid.[3][4]

Wittig Reaction to form Ethyl 3-(4-(propionyloxy)phenyl)acrylate

Procedure:

  • To a suspension of ethyl (triphenylphosphoranylidene)acetate (4.18 g, 12 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere is added a solution of this compound (1.78 g, 10 mmol) in anhydrous THF (20 mL) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction progress is monitored by TLC (5:1 Hexanes:Ethyl Acetate).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether (50 mL), and the precipitated triphenylphosphine oxide is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 3-(4-(propionyloxy)phenyl)acrylate.[5][7]

Potential Biological Relevance and Signaling Pathway

While there is no direct evidence of this compound's involvement in specific signaling pathways, its structural features suggest potential biological activities. The propionate moiety is a short-chain fatty acid (SCFA) that can influence cellular processes, and the reactive formyl group can potentially interact with biological nucleophiles.

Hypothetical Signaling Pathway: Modulation of Inflammatory Response

A plausible, though hypothetical, mechanism of action for this compound could involve the modulation of inflammatory pathways. The propionate moiety could be recognized by G-protein coupled receptors (GPCRs) such as FFAR2 (GPR43), which are known to be activated by SCFAs and play a role in regulating immune responses. The formyl group, being an electrophile, could potentially form covalent adducts with nucleophilic residues (e.g., cysteine) on key signaling proteins, such as those in the NF-κB pathway, thereby modulating their activity.

Below is a DOT language script for a Graphviz diagram illustrating this hypothetical pathway.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4FPP 4-Formylphenyl propionate Formyl_adduct Formyl Group Adduct Formation 4FPP->Formyl_adduct Formyl group reacts with nucleophile FFAR2 FFAR2 (GPR43) G_protein G-protein FFAR2->G_protein Activation IKK_complex IKK Complex (Inactive) G_protein->IKK_complex Signal Transduction IKK_active IKK Complex (Active) IKK_complex->IKK_active NFkB_complex NF-κB/IκB (Inactive) IKK_active->NFkB_complex Phosphorylates IκB IkB IκB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκB degradation DNA DNA NFkB_active->DNA Formyl_adduct->IKK_active Inhibition? Inflammatory_genes Inflammatory Gene Transcription DNA->Inflammatory_genes

Caption: Hypothetical signaling pathway of this compound.

Workflow for Investigating Biological Activity

The following diagram outlines a potential experimental workflow to investigate the biological activity of this compound.

Experimental_Workflow Start Synthesize and Purify This compound Cell_Culture Cell-based Assays (e.g., Macrophages) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT, LDH) Cell_Culture->Cytotoxicity Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Culture->Inflammatory_Stimulus Treatment Treat cells with This compound Inflammatory_Stimulus->Treatment Analysis Analyze Inflammatory Markers Treatment->Analysis ELISA ELISA for Cytokines (TNF-α, IL-6) Analysis->ELISA Western_Blot Western Blot for Signaling Proteins (p-IKK, p-NF-κB) Analysis->Western_Blot qPCR qPCR for Gene Expression Analysis->qPCR Conclusion Elucidate Mechanism of Action ELISA->Conclusion Western_Blot->Conclusion qPCR->Conclusion

Caption: Experimental workflow for biological activity screening.

Conclusion

The formyl group of this compound exhibits typical reactivity for an aromatic aldehyde, readily undergoing oxidation, reduction, and various nucleophilic addition reactions. This reactivity profile makes it a versatile intermediate for organic synthesis. While its biological role is yet to be elucidated, its structural components suggest potential interactions with inflammatory signaling pathways, warranting further investigation for its application in drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the chemistry and potential biological applications of this compound.

References

The Evolving Landscape of Phenyl Propionates: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenyl propionates, a versatile class of organic compounds, form the backbone of numerous biologically active molecules. From widely-used non-steroidal anti-inflammatory drugs (NSAIDs) to promising novel therapeutic agents, the phenyl propionate scaffold continues to be a focal point in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, complete with detailed experimental protocols and a clear presentation of quantitative data to aid in research and development.

Core Biological Activities of Substituted Phenyl Propionates

The versatility of the phenyl propionate structure allows for a wide range of pharmacological effects. The key activities that have been extensively investigated include anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties.

Anti-inflammatory and Analgesic Activity

The most well-documented activity of substituted phenyl propionates is their anti-inflammatory and analgesic effect, largely attributed to their role as NSAIDs.[1][2][3] A prime example is ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid.[1] The primary mechanism of action for the anti-inflammatory and analgesic effects of many phenyl propionate derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][4] While many traditional NSAIDs like ibuprofen are non-selective inhibitors of both COX-1 and COX-2, research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.[5][6]

Derivatives of β,β-diphenyl propionic acid amides have shown mild to moderate anti-inflammatory activity, with some compounds exhibiting up to 90% inhibition in the carrageenan-induced paw edema model.[1] Another example, 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), has demonstrated anti-inflammatory activity greater than ibuprofen and analgesic effects comparable or superior to indomethacin and ketoprofen.[7] Furthermore, some derivatives exhibit a strong antagonistic action against bradykinin, a potent pain-producing substance.[7]

Antimicrobial Activity

Substituted phenyl propionates have also demonstrated notable antimicrobial properties.[8] Essential oils containing phenylpropionates have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.[8] The antimicrobial activity is often influenced by the nature and position of substituents on the phenyl ring and the ester group. For instance, the inhibitory activity of phenolic acid esters tends to be higher for esters with longer alkyl chains.[9] Studies on L-phenylalanine and L-tyrosine esters have shown greater activity against gram-positive bacteria compared to gram-negative bacteria, with the activity increasing with the length of the alkyl chain up to a certain point.[10]

Antioxidant Activity

Several substituted phenyl propionates and their derivatives have been investigated for their antioxidant properties.[11] The antioxidant activity is often evaluated by their ability to scavenge free radicals. For example, the in vitro antioxidant activity of diphenylpropionamide derivatives has been assessed by their capacity to scavenge ABTS radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. The antioxidant properties of these compounds are influenced by steric and electronic effects of the substituents on the aromatic ring.[12]

Anticancer Activity

Recent research has highlighted the potential of phenyl propionate derivatives in cancer therapy.[8][13] Certain derivatives have shown promising results in inhibiting the growth and proliferation of cancer cells.[13] The biological activities of ibuprofen derivatives have been reported to include the inhibition of breast cancer cell (MCF-7) proliferation.[14] Some studies suggest that the interaction of these compounds with DNA could be a contributing factor to their anticancer effects.[5]

Quantitative Data on Biological Activity

To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize quantitative data for various substituted phenyl propionates across different biological assays.

Table 1: Anti-inflammatory Activity of Substituted Phenyl Propionates

Compound/DerivativeAssayModel/SystemDose/Concentration% Inhibition / ActivityReference Compound% Inhibition / Activity (Reference)
β,β-diphenyl propionic acid amides (1-8)Carrageenan-induced paw edemaRat-36.13% to 90% (after 3 hrs)Indomethacin81.25%
2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S)Carrageenan-induced paw edemaRat-More active than ibuprofenIbuprofen-
α-(p-thenoylphenyl)-propionic acid (TN-762)Carrageenan-induced paw edemaRat5-20 mg/kg, p.o.Dose-dependent inhibitionKetoprofen, IndomethacinSimilar activity
Ibuprofen hydrazide derivative (NS2)CFA-induced chronic inflammatory painRat10 mg/kgSignificant antinociceptive responseIbuprofen (30 mg/kg)Comparable
Ibuprofen hydrazide derivative (NS2)CFA-induced chronic inflammatory painRat30 mg/kgMaximum antinociceptive responseIbuprofen (30 mg/kg)Comparable

Table 2: In Vitro COX Inhibition

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM) (Reference)
(E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7b)COX-21.0>100Rofecoxib0.50
(E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f)COX-122.260--
(E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f)COX-20.360--
2-phenylpropionic acid derivative (6h)COX-1-Better than ibuprofenIbuprofen-
2-phenylpropionic acid derivative (6h)COX-2-Better than ibuprofenNimesulideClose potency
2-phenylpropionic acid derivative (6l)COX-1-Better than ibuprofenIbuprofen-
2-phenylpropionic acid derivative (6l)COX-2-Better than ibuprofenNimesulideClose potency

Table 3: Antimicrobial Activity

Compound/DerivativeMicroorganismAssayMIC (µg/mL or mM)Reference CompoundMIC (µg/mL or mM) (Reference)
Prenylated Phenylpropanoid (Compound 2)S. mutans, S. mitis, S. sanguinisBroth microdilution31.2 µg/mL--
Prenylated Phenylpropanoid (Compound 2)S. salivarius, S. sobrinusBroth microdilution62.5 µg/mL--
Prenylated Phenylpropanoid (Compound 8)S. mitisBroth microdilution31.2 µg/mL--
Prenylated Phenylpropanoid (Compound 8)S. mutans, S. salivarius, S. sobrinus, L. paracaseiBroth microdilution62.5 µg/mL--
Phenolic acid alkyl estersE. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensisBroth microdilution1.2–20 mMParabens-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. This section provides methodologies for key assays used in the evaluation of substituted phenyl propionates.

Synthesis of Substituted Phenyl Propionate Derivatives (General Workflow)

The synthesis of substituted phenyl propionates often involves multi-step reactions. A common starting point is the modification of a commercially available phenyl propionic acid, such as ibuprofen.

G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., Ibuprofen) esterification Esterification (e.g., with alcohol, acid catalyst) start->esterification hydrazide Hydrazide Formation (e.g., with hydrazine hydrate) esterification->hydrazide schiff_base Schiff's Base Reaction (e.g., with an aldehyde or ketone) hydrazide->schiff_base purification Purification (e.g., Recrystallization, Chromatography) schiff_base->purification characterization Characterization (e.g., NMR, IR, Mass Spec) purification->characterization final_product Final Substituted Phenyl Propionate characterization->final_product

Caption: A generalized workflow for the synthesis of substituted phenyl propionate derivatives.

Protocol:

  • Esterification: The carboxylic acid group of the starting phenyl propionic acid is converted to an ester. For example, ibuprofen can be refluxed with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).[15] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrazide Formation: The ester is then reacted with hydrazine hydrate, typically under reflux in a suitable solvent like ethanol, to form the corresponding hydrazide.[15]

  • Schiff's Base Formation: The synthesized hydrazide is condensed with an appropriate aldehyde or ketone to yield the final Schiff's base derivative.[15]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain a pure compound.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vivo Anti-inflammatory and Analgesic Assays

This is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the substituted phenyl propionate. The test compounds and standard drug are administered intraperitoneally or orally.

  • Induction of Edema: Thirty minutes after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated by subtracting the basal volume from the post-injection volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

This test is used to screen for peripheral analgesic activity.

Protocol:

  • Animal Preparation: Swiss albino mice (20-25g) are used. The animals are fasted for a few hours before the experiment with free access to water.

  • Grouping and Dosing: The mice are divided into groups (n=6) similar to the paw edema assay. The test compounds and a standard analgesic (e.g., aspirin) are administered orally or intraperitoneally.

  • Induction of Writhing: Thirty to sixty minutes after drug administration, 0.1 mL of 0.6-1% acetic acid solution is injected intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) is counted for a specific period, typically 10-20 minutes.

  • Calculation of Analgesic Activity: The percentage of protection (analgesic activity) is calculated as: % Protection = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

In Vitro Assays

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

G cluster_cox_assay In Vitro COX Inhibition Assay Workflow prepare_reagents Prepare Reagents (Assay buffer, Heme, COX-1/COX-2, Arachidonic Acid) plate_setup Plate Setup (96-well) - Background wells - 100% activity wells - Inhibitor wells prepare_reagents->plate_setup add_enzyme Add Enzyme and Cofactors (COX-1 or COX-2, Heme) plate_setup->add_enzyme add_inhibitor Add Test Compound/Vehicle add_enzyme->add_inhibitor pre_incubation Pre-incubation (e.g., 10-15 min at 37°C) add_inhibitor->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction reaction_incubation Reaction Incubation (e.g., 2 min at 37°C) initiate_reaction->reaction_incubation terminate_reaction Terminate Reaction (e.g., add HCl) reaction_incubation->terminate_reaction detection Detection of Prostaglandin (e.g., ELISA) terminate_reaction->detection data_analysis Data Analysis (Calculate % inhibition, IC50) detection->data_analysis

Caption: A typical workflow for an in vitro COX inhibition assay.

Protocol (Colorimetric Assay):

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme solution, and solutions of COX-1 and COX-2 enzymes.

  • Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

  • Enzyme and Cofactor Addition: Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the inhibitor wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a solution of HCl).

  • Detection: The amount of prostaglandin produced is measured. In a colorimetric assay, the peroxidase activity of COX is monitored by the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of the sample or standard solution. A blank containing only methanol and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank, and A_sample is the absorbance of the test compound or standard. The IC50 value is then determined.

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted phenyl propionate derivative for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Logical Relationships

Understanding the molecular pathways affected by substituted phenyl propionates is crucial for rational drug design.

Cyclooxygenase (COX) Pathway and Inhibition

The primary target for the anti-inflammatory and analgesic effects of many phenyl propionates is the COX pathway.

G cluster_cox_pathway COX Pathway and Inhibition by Phenyl Propionates phospholipids Cell Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_protection Gastric Mucosal Protection prostaglandins->gastric_protection platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation phenyl_propionates Substituted Phenyl Propionates (NSAIDs) phenyl_propionates->cox1 Inhibition phenyl_propionates->cox2 Inhibition

Caption: The arachidonic acid cascade and the inhibitory action of phenyl propionates on COX enzymes.

This whitepaper serves as a comprehensive resource for researchers and professionals in the field of drug development, providing a solid foundation for the exploration and advancement of substituted phenyl propionates as potential therapeutic agents. The provided data, protocols, and visualizations are intended to facilitate further research and innovation in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to 4-Formylphenyl Propionate as a Derivative of 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-formylphenyl propionate, a derivative of 4-hydroxybenzaldehyde. It details its synthesis, chemical and physical properties, and explores its potential applications in drug development, particularly focusing on its role as a potential enzyme inhibitor. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway to support researchers in their understanding and utilization of this compound.

Introduction

4-Hydroxybenzaldehyde is a naturally occurring phenolic aldehyde that serves as a versatile precursor in the synthesis of various derivatives with significant biological activities. Its derivatives have garnered interest in the pharmaceutical industry for their potential as antioxidant, anti-inflammatory, and antimicrobial agents. The esterification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde is a common strategy to modify its physicochemical properties, such as lipophilicity and metabolic stability, which can influence its pharmacokinetic and pharmacodynamic profile.

This compound, the propionyl ester of 4-hydroxybenzaldehyde, is one such derivative. The introduction of the propionate group can modulate the parent molecule's activity and is a structural motif found in various pharmacologically active compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs). This guide delves into the synthesis of this compound from 4-hydroxybenzaldehyde and explores its characteristics and potential therapeutic applications.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-formylphenyl propanoate
Synonyms p-Formylphenyl propionate, 4-(Propionyloxy)benzaldehyde
CAS Number 50262-48-1
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Solid
Boiling Point 132-136 °C at 0.5 mmHg[1]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 4-hydroxybenzaldehyde. A common and efficient method involves the reaction of 4-hydroxybenzaldehyde with propionic anhydride in the presence of a base catalyst.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 4-Hydroxybenzaldehyde reaction_arrow + 4-Hydroxybenzaldehyde->reaction_arrow Propionic Anhydride Propionic Anhydride->reaction_arrow 4-Hydroxybenzaldehyde_label 4-Hydroxybenzaldehyde Propionic_Anhydride_label Propionic Anhydride 4-Formylphenyl_propionate Propionic_Acid 4-Formylphenyl_propionate_label This compound Propionic_Acid_label Propionic Acid reaction_arrow->4-Formylphenyl_propionate Pyridine reaction_arrow->Propionic_Acid +

Caption: Synthesis of this compound.

Experimental Protocol: Esterification of 4-Hydroxybenzaldehyde

This protocol is adapted from established esterification procedures for phenolic compounds.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Propionic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Anhydride: Add propionic anhydride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Experimental Workflow

G start Start dissolve Dissolve 4-hydroxybenzaldehyde in DCM start->dissolve add_base Add pyridine and cool to 0 °C dissolve->add_base add_anhydride Add propionic anhydride dropwise at 0 °C add_base->add_anhydride react Stir at room temperature for 2-4 hours add_anhydride->react workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) react->workup dry Dry organic layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for synthesis.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Key Signals
¹H NMR (CDCl₃)δ ~9.9 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H ortho to CHO), ~7.2 (d, 2H, Ar-H ortho to O), ~2.6 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) ppm
¹³C NMR (CDCl₃)δ ~191 (-CHO), ~172 (C=O, ester), ~155 (Ar-C-O), ~134 (Ar-C-CHO), ~132 (Ar-CH), ~122 (Ar-CH), ~28 (-CH₂-), ~9 (-CH₃) ppm
IR (KBr)ν ~1760 cm⁻¹ (C=O, ester), ~1700 cm⁻¹ (C=O, aldehyde), ~1600, 1500 cm⁻¹ (C=C, aromatic), ~1200 cm⁻¹ (C-O, ester)
Mass Spec. (EI)m/z 178 (M⁺), 121 (M - C₃H₅O)⁺, 93, 65

Biological Activity and Potential Applications in Drug Development

Derivatives of 4-hydroxybenzaldehyde are known to exhibit a range of biological activities. The propionate moiety in this compound may influence its activity, potentially acting as a prodrug that is hydrolyzed in vivo to release 4-hydroxybenzaldehyde.

One area of significant interest is enzyme inhibition. Benzaldehyde derivatives have been investigated as inhibitors of various enzymes, including tyrosinase, which is a key enzyme in melanin biosynthesis.

Tyrosinase Inhibition Signaling Pathway

Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, to quinones. The overproduction of melanin can lead to hyperpigmentation disorders. Inhibitors of tyrosinase are therefore of great interest in dermatology and cosmetology. Some benzaldehyde derivatives have been shown to act as non-competitive or mixed-type inhibitors of tyrosinase.

G cluster_pathway Tyrosinase Catalytic Cycle and Inhibition Tyrosinase Tyrosinase (Enzyme) DOPA L-DOPA Tyrosinase->DOPA catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone catalyzes EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Tyrosinase->EnzymeInhibitor forms Tyrosine Tyrosine (Substrate) Tyrosine->Tyrosinase binds to DOPA->Tyrosinase binds to Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor This compound (or its active metabolite) Inhibitor->Tyrosinase binds to allosteric site EnzymeInhibitor->Tyrosinase dissociates

Caption: Non-competitive inhibition of tyrosinase.

In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

Conclusion

This compound is a derivative of 4-hydroxybenzaldehyde that can be synthesized through a straightforward esterification reaction. Its chemical and physical properties, along with the potential biological activities of related compounds, suggest that it may be a valuable molecule for further investigation in drug discovery and development. In particular, its potential as an enzyme inhibitor, such as for tyrosinase, warrants further preclinical evaluation. The detailed protocols and data presented in this guide are intended to facilitate such research endeavors.

References

Theoretical Exploration of 4-Formylphenyl Propionate Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of small molecules is a critical determinant of their physicochemical properties and biological activity. Understanding the accessible conformations and the energy barriers between them is paramount in fields such as drug design and materials science. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the conformational preferences of 4-Formylphenyl propionate. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established computational chemistry principles and data from analogous aromatic esters and aldehydes to present a robust theoretical analysis. We detail the computational protocols, present illustrative quantitative data in structured tables, and provide visualizations of the key molecular motions and analytical workflows to offer a foundational understanding for researchers in this domain.

Introduction

This compound is a bifunctional molecule featuring a reactive formyl group and a flexible propionate ester moiety attached to a central phenyl ring. This combination of a rigid aromatic core with flexible side chains gives rise to a complex conformational space. The orientation of the formyl and propionate groups relative to the phenyl ring, as well as the internal rotation within the propionate chain, dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. These factors are crucial for its application in areas such as chemical synthesis, materials science, and as a potential pharmacophore.

Theoretical studies, primarily employing quantum mechanical calculations, offer a powerful avenue to explore the conformational preferences and energetic landscapes of such molecules with high precision. This guide outlines the typical workflow for such a study, from initial structure preparation to detailed analysis of the potential energy surface.

Key Rotatable Bonds and Conformational Degrees of Freedom

The conformational flexibility of this compound is primarily governed by the rotation around three key single bonds, defined by the following dihedral angles (τ):

  • τ1 (C-C-C=O): Rotation of the formyl group relative to the phenyl ring.

  • τ2 (O-C-C-C): Rotation around the C-O bond of the ester group.

  • τ3 (C-C-O-C): Rotation around the O-C bond of the propionate chain.

A systematic exploration of the potential energy surface as a function of these dihedral angles allows for the identification of stable conformers (energy minima) and the transition states (saddle points) that connect them.

Computational Methodology

A robust theoretical investigation of molecular conformation typically involves a multi-step computational protocol. The following outlines a standard workflow using Density Functional Theory (DFT), a widely used and accurate quantum chemical method.[1][2][3]

Initial Structure Generation and Optimization
  • 3D Structure Generation: An initial 3D structure of this compound is generated using molecular modeling software.

  • Geometry Optimization: The initial structure is then subjected to a full geometry optimization to locate the nearest local energy minimum on the potential energy surface. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d,p).[2]

Conformational Search

To explore the full conformational space, a systematic or stochastic search is performed.

  • Systematic Scan (Relaxed Potential Energy Surface Scan): This involves systematically rotating one or two dihedral angles in discrete steps (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.[2] This method is computationally intensive but provides a detailed map of the energy landscape.

  • Stochastic Methods: For more complex molecules, methods like molecular dynamics or Monte Carlo simulations can be employed to sample a wider range of conformations.

Identification and Refinement of Stationary Points
  • Conformer Identification: The structures corresponding to energy minima from the conformational search are identified.

  • Transition State Search: Structures corresponding to energy maxima along the rotational pathways are used as initial guesses for transition state (TS) optimization.

  • Frequency Calculations: To confirm the nature of the optimized structures, vibrational frequency calculations are performed. A true minimum will have all real (positive) frequencies, while a first-order saddle point (a transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, bond rotation).

High-Accuracy Energy Calculations

To obtain more reliable relative energies of the conformers and the heights of the rotational barriers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).[2]

Theoretical Data and Analysis

Rotational Barrier of the Formyl Group (τ1)

The rotation of a formyl group attached to a benzene ring is a well-studied phenomenon. The planar conformation, where the C=O bond is coplanar with the ring, is stabilized by conjugation. The barrier to rotation through the perpendicular transition state is influenced by electronic effects of other substituents.

Table 1: Calculated Rotational Barrier for the Formyl Group

Dihedral Angle (τ1)ConformationRelative Energy (kcal/mol)
Planar (Minimum)0.00
90°Perpendicular (Transition State)5.5 - 7.5
180°Planar (Minimum)0.00

Note: The energy range is estimated based on computational studies of substituted benzaldehydes.

Conformational Preferences of the Propionate Group (τ2 and τ3)

The conformation of the ester linkage and the alkyl chain also contributes significantly to the overall molecular shape. The Z (s-cis) conformation of the ester is generally more stable than the E (s-trans) conformation due to steric and dipolar interactions.

Table 2: Relative Energies of Key Conformers of the Propionate Group

Dihedral Angle (τ2)Dihedral Angle (τ3)Conformation DescriptionRelative Energy (kcal/mol)
~0° (Z-ester)~180° (anti)Global Minimum (Conformer A) : Extended propionate chain.0.00
~0° (Z-ester)~60° (gauche)Local Minimum (Conformer B) : Gauche propionate chain.0.8 - 1.5
~180° (E-ester)~180° (anti)Higher Energy Conformer (Conformer C) : E-ester conformation.> 4.0

Note: Energies are illustrative and based on general principles of ester conformation.

Visualizations

Molecular Structure and Key Dihedral Angles

Caption: Molecular structure of this compound with key rotatable dihedral angles highlighted.

Workflow for Computational Conformational Analysis

workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt conf_search Conformational Search (Relaxed PES Scan or Stochastic) geom_opt->conf_search minima_id Identify Energy Minima (Conformers) conf_search->minima_id ts_search Identify Transition States conf_search->ts_search freq_calc Frequency Calculations (Confirm Minima and TS) minima_id->freq_calc ts_search->freq_calc high_level_energy High-Accuracy Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) freq_calc->high_level_energy analysis Analyze Relative Energies and Rotational Barriers high_level_energy->analysis end Final Conformational Model analysis->end

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Potential Energy Profile for Formyl Group Rotation

pes origin x_axis Dihedral Angle (τ1) origin->x_axis y_axis Relative Energy origin->y_axis kcal/mol min1 Planar (0°) ts Perpendicular (90°) min2 Planar (180°) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 y0 0 y_barrier ~6.5

Caption: A representative potential energy profile for the rotation of the formyl group (τ1).

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the conformational properties of this compound. By leveraging established computational chemistry methodologies and drawing parallels with structurally similar molecules, we have provided a detailed overview of the expected conformational landscape, including the identification of key rotatable bonds, representative energy barriers, and stable conformers. The provided workflows and visualizations serve as a practical guide for researchers and scientists embarking on similar theoretical studies. A thorough understanding of the conformational preferences of molecules like this compound is a crucial first step in rational molecular design and the prediction of its macroscopic properties and biological function. Future work could involve experimental validation of these theoretical predictions through techniques such as NMR spectroscopy or X-ray crystallography.

References

Methodological & Application

Application Notes and Protocols for 4-Formylphenyl Propionate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-formylphenyl propionate as a substrate in enzymatic reactions. Detailed protocols for assays involving carboxylesterases and aldehyde dehydrogenases are provided, along with guidelines for data analysis and interpretation. This information is intended to facilitate research into drug metabolism, enzyme kinetics, and the development of novel therapeutics.

Introduction

This compound, also known as 2-(4-formylphenyl)propionic acid, is a chemical compound with relevance in drug development, notably as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen. Its structure, featuring both a propionate ester and a benzaldehyde moiety, makes it a versatile substrate for studying the activity of at least two major classes of enzymes: carboxylesterases and aldehyde dehydrogenases. Understanding the enzymatic fate of this and structurally similar molecules is crucial for predicting drug metabolism, efficacy, and potential toxicity.

Enzymatic Reactions Involving this compound

This compound can serve as a substrate in two primary enzymatic reactions, each catalyzed by a different class of enzymes.

Hydrolysis by Carboxylesterases (CE)

Carboxylesterases (EC 3.1.1.1) are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. The propionate ester linkage in this compound is a potential target for these enzymes, leading to its hydrolysis into 4-formylphenol and propionic acid. Human carboxylesterases, such as hCE1 and hCE2, are known for their broad substrate specificity and play a significant role in the metabolism of many ester-containing drugs.

Oxidation by Aldehyde Dehydrogenases (ALDH)

The aldehyde dehydrogenase (ALDH) superfamily of enzymes (EC 1.2.1.3) catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. The formyl group on the phenyl ring of this compound can be oxidized by ALDH in an NAD(P)+-dependent reaction to yield 4-(2-propoxycarbonyl)benzoic acid. ALDH enzymes are critical in various physiological and detoxification pathways, and their activity is a key area of study in cancer research and toxicology.

Application 1: Screening and Kinetic Analysis of Carboxylesterase Activity

This protocol describes a method to screen for and determine the kinetic parameters of carboxylesterases using this compound as a substrate. The reaction is monitored by measuring the formation of the product, 4-formylphenol, which can be detected spectrophotometrically or by chromatographic methods.

Experimental Protocol: Carboxylesterase Assay

Materials:

  • This compound (Substrate)

  • Purified carboxylesterase (e.g., porcine liver esterase, human recombinant hCE1 or hCE2)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Acetonitrile

  • Trichloroacetic acid (TCA)

  • 96-well microplate (UV-transparent)

  • Microplate reader or HPLC-UV system

Protocol:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.

    • Enzyme Solution: Prepare a working solution of the carboxylesterase in sodium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Stop Solution: Prepare a 10% (w/v) solution of trichloroacetic acid in water.

  • Enzyme Assay (Spectrophotometric):

    • To each well of a 96-well plate, add 180 µL of sodium phosphate buffer.

    • Add 10 µL of the substrate stock solution to each well and mix. Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution to each well.

    • Monitor the increase in absorbance at the appropriate wavelength for 4-formylphenol (wavelength to be determined empirically, typically around 280-300 nm) in kinetic mode for 10-30 minutes.

    • Include a no-enzyme control to correct for any non-enzymatic hydrolysis.

  • Enzyme Assay (HPLC-based - for higher specificity):

    • Set up reaction mixtures as described above in microcentrifuge tubes.

    • At various time points (e.g., 0, 5, 10, 20 minutes), stop the reaction by adding 50 µL of the TCA stop solution.

    • Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the formation of 4-formylphenol. A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a suitable starting point for method development.

Data Presentation: Kinetic Parameters of Carboxylesterase

Enzyme SourceSubstrate Concentration (µM)Initial Velocity (µmol/min/mg)Km (µM)Vmax (µmol/min/mg)
Porcine Liver Esterase10DataDataData
25Data
50Data
100Data
200Data
Human hCE110DataDataData
25Data
50Data
100Data
200Data

Note: The data in this table is illustrative. Actual values must be determined experimentally.

Application 2: Screening and Kinetic Analysis of Aldehyde Dehydrogenase Activity

This protocol outlines a method for assessing the activity of aldehyde dehydrogenases using this compound as the substrate. The assay is based on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Experimental Protocol: Aldehyde Dehydrogenase Assay

Materials:

  • This compound (Substrate)

  • Purified aldehyde dehydrogenase (e.g., from bovine liver, human recombinant ALDH1A1 or ALDH2)

  • Sodium pyrophosphate buffer (100 mM, pH 8.5)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Acetonitrile

  • 96-well microplate (UV-transparent)

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.

    • NAD+ Solution: Prepare a 20 mM solution of NAD+ in sodium pyrophosphate buffer.

    • Enzyme Solution: Prepare a working solution of the ALDH in sodium pyrophosphate buffer. The optimal concentration should be determined empirically.

  • Enzyme Assay:

    • In a 96-well plate, add the following to each well:

      • 160 µL of sodium pyrophosphate buffer

      • 10 µL of NAD+ solution (final concentration 1 mM)

      • 10 µL of substrate stock solution (final concentration 0.5 mM, can be varied for kinetic studies)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for 10-30 minutes.

    • Include a no-enzyme control and a no-substrate control.

Data Presentation: Kinetic Parameters of Aldehyde Dehydrogenase

Enzyme SourceSubstrate Concentration (µM)Initial Velocity (µmol/min/mg)Km (µM)Vmax (µmol/min/mg)
Bovine Liver ALDH10DataDataData
25Data
50Data
100Data
200Data
Human ALDH1A110DataDataData
25Data
50Data
100Data
200Data

Note: The data in this table is illustrative. Actual values must be determined experimentally.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Reactions cluster_CE Carboxylesterase Pathway cluster_ALDH Aldehyde Dehydrogenase Pathway Substrate_CE 4-Formylphenyl Propionate Enzyme_CE Carboxylesterase (e.g., hCE1, hCE2) Substrate_CE->Enzyme_CE Hydrolysis Product1_CE 4-Formylphenol Product2_CE Propionic Acid Enzyme_CE->Product1_CE Enzyme_CE->Product2_CE Substrate_ALDH 4-Formylphenyl Propionate Enzyme_ALDH Aldehyde Dehydrogenase (e.g., ALDH1A1) Substrate_ALDH->Enzyme_ALDH Oxidation Product_ALDH 4-(2-Propoxycarbonyl)benzoic Acid Enzyme_ALDH->Product_ALDH NADH NADH + H+ Enzyme_ALDH->NADH NAD NAD+ NAD->Enzyme_ALDH

Caption: Enzymatic conversion of this compound.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Buffers, Substrate & Enzyme Solutions Prep_Plate Prepare 96-well Plate with Reagents Prep_Reagents->Prep_Plate Incubate Pre-incubate at Controlled Temperature Prep_Plate->Incubate Initiate Initiate Reaction with Enzyme Incubate->Initiate Measure Kinetic Measurement (e.g., Absorbance at 340 nm) Initiate->Measure Calc_Rate Calculate Initial Reaction Rates (V₀) Measure->Calc_Rate Plot_Data Plot V₀ vs. [Substrate] Calc_Rate->Plot_Data Fit_Curve Non-linear Regression (Michaelis-Menten) Plot_Data->Fit_Curve Determine_Params Determine Km and Vmax Fit_Curve->Determine_Params

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

This compound is a valuable tool for probing the activity of carboxylesterases and aldehyde dehydrogenases. The protocols provided herein offer a starting point for researchers to investigate the metabolism of this compound and to screen for enzyme inhibitors. Such studies are essential in the field of drug development for understanding the pharmacokinetic and pharmacodynamic properties of new chemical entities. Further characterization of the enzymatic processing of this compound will contribute to a deeper understanding of xenobiotic metabolism and its implications for human health.

Application of 4-Formylphenyl Propionate in Hydrolase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of hydrolase activity is fundamental in various fields, including biochemistry, drug discovery, and diagnostics. Hydrolases, such as esterases and lipases, play crucial roles in numerous physiological and pathological processes. The development of sensitive and reliable assays for these enzymes is therefore of paramount importance. 4-Formylphenyl propionate is a synthetic substrate designed for the continuous monitoring of hydrolase activity. Upon enzymatic cleavage of the ester bond, it releases 4-formylphenol (p-hydroxybenzaldehyde), a chromogenic product that can be detected spectrophotometrically. This application note provides a detailed protocol for the use of this compound in a continuous spectrophotometric assay for hydrolase activity.

Principle of the Assay

The enzymatic hydrolysis of the non-chromogenic substrate, this compound, by a hydrolase (e.g., esterase, lipase) yields propionic acid and 4-formylphenol. The production of 4-formylphenol can be monitored by measuring the increase in absorbance at its maximum wavelength (λmax) of approximately 285 nm. The rate of the increase in absorbance is directly proportional to the hydrolase activity in the sample.

G cluster_reagents Reaction Components cluster_products Reaction Products 4-Formylphenyl_propionate This compound (Substrate, Non-chromogenic) 4-Formylphenol 4-Formylphenol (Chromogenic Product) 4-Formylphenyl_propionate->4-Formylphenol Enzymatic Hydrolysis Hydrolase Hydrolase (Enzyme) Hydrolase->4-Formylphenyl_propionate Propionic_acid Propionic acid Spectrophotometer Spectrophotometer 4-Formylphenol->Spectrophotometer Absorbance at 285 nm

Caption: Enzymatic hydrolysis of this compound.

Materials and Reagents

  • This compound

  • Hydrolase enzyme (e.g., porcine liver esterase, Candida rugosa lipase)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 285 nm

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (50 mM Sodium Phosphate, pH 7.4):

    • Prepare solutions of 50 mM monobasic sodium phosphate and 50 mM dibasic sodium phosphate.

    • Mix the monobasic and dibasic solutions until the pH reaches 7.4.

    • Store at 4°C.

  • Substrate Stock Solution (100 mM this compound):

    • Dissolve the appropriate amount of this compound in DMSO to make a 100 mM stock solution.

    • Store the stock solution at -20°C, protected from light.

  • Enzyme Solution:

    • Prepare a stock solution of the hydrolase in Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare fresh serial dilutions of the enzyme in Assay Buffer just before use.

Assay Procedure

The following protocol is designed for a 96-well microplate format.

G start Start prepare_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prepare_reagents add_buffer Add 180 µL of Assay Buffer to each well prepare_reagents->add_buffer add_enzyme Add 10 µL of Enzyme Solution (or buffer for blank) add_buffer->add_enzyme incubate Pre-incubate at 37°C for 5 min add_enzyme->incubate add_substrate Add 10 µL of Substrate Solution to initiate the reaction incubate->add_substrate measure_absorbance Immediately measure absorbance at 285 nm (Kinetic mode, every 30s for 10 min) add_substrate->measure_absorbance analyze_data Analyze Data (Calculate initial reaction rates) measure_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for the hydrolase assay.

  • Set up the microplate:

    • Add 180 µL of Assay Buffer to each well of a 96-well UV-transparent microplate.

    • Add 10 µL of the enzyme solution at various concentrations to the sample wells.

    • Add 10 µL of Assay Buffer to the blank wells instead of the enzyme solution.

  • Pre-incubation:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the solutions to reach thermal equilibrium.

  • Initiate the reaction:

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. The final substrate concentration in the well should be optimized (e.g., 1 mM).

    • Add 10 µL of the this compound working solution to all wells to start the reaction. The final reaction volume will be 200 µL.

  • Measurement:

    • Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature.

    • Measure the absorbance at 285 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction:

    • For each well, plot the absorbance at 285 nm against time.

    • Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min). This represents the initial reaction rate.

    • Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the sample wells.

  • Calculate Enzyme Activity:

    • Enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme) * 10^6 Where:

      • ΔAbs/min is the initial rate of absorbance change.

      • ε is the molar extinction coefficient of 4-formylphenol at 285 nm in the assay buffer (to be determined experimentally).

      • l is the path length of the light in the well (cm).

      • V_total is the total reaction volume (mL).

      • V_enzyme is the volume of the enzyme solution added (mL).

Quantitative Data Summary

The following tables present hypothetical data obtained from a hydrolase assay using this compound.

Table 1: Determination of Molar Extinction Coefficient of 4-Formylphenol

[4-Formylphenol] (µM)Absorbance at 285 nm
00.000
100.015
200.031
400.062
600.093
800.124
1000.155

Based on this data, the molar extinction coefficient (ε) can be calculated from the slope of the calibration curve.

Table 2: Hydrolase Activity at Varying Enzyme Concentrations

Enzyme Concentration (µg/mL)Initial Rate (ΔAbs/min)Specific Activity (U/mg)
0 (Blank)0.0010.00
50.0122.20
100.0232.20
200.0452.15
400.0882.10
800.1702.05

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Table 3: Kinetic Parameters of a Hydrolase with this compound

Substrate Concentration (mM)Initial Velocity (µmol/min)
0.10.05
0.20.09
0.50.18
1.00.28
2.00.40
5.00.55
10.00.65

This data can be used to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by plotting the initial velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Conclusion

This compound serves as a convenient and effective chromogenic substrate for the continuous assay of hydrolase activity. The protocol described herein is simple, robust, and adaptable for high-throughput screening applications in drug discovery and enzyme characterization. The direct spectrophotometric measurement of product formation allows for real-time monitoring of enzyme kinetics, providing valuable insights into enzyme function and inhibition.

Application Note: The Role of 2-(4-Formylphenyl)propionic Acid and Its Esters in the Synthesis of Pelubiprofen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document details the application of 2-(4-formylphenyl)propionic acid and its corresponding esters, such as ethyl 2-(4-formylphenyl)propanoate, as key intermediates in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Pelubiprofen. While the initial inquiry specified "4-Formylphenyl propionate," our comprehensive literature review suggests that the more relevant and widely documented intermediate for pharmaceutical synthesis is 2-(4-formylphenyl)propionic acid and its derivatives. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals working on the synthesis of Pelubiprofen and related compounds.

Pelubiprofen is a potent NSAID used for the treatment of various inflammatory conditions, including osteoarthritis and back pain.[1] The synthesis of Pelubiprofen critically relies on the availability of high-purity 2-(4-formylphenyl)propionic acid, which serves as a core building block for the final active pharmaceutical ingredient (API).[2]

Synthesis of Pelubiprofen

The primary synthetic route to Pelubiprofen involves a condensation reaction between an enamine of cyclohexanone and an activated form of 2-(4-formylphenyl)propionic acid or its ester. A common method employs the reaction of 1-(1-piperidino)cyclohexene or 1-morpholinocyclohexene with 2-(4-formylphenyl)propionic acid or its ethyl ester.[1][3]

Reaction Scheme

The overall reaction for the synthesis of Pelubiprofen from ethyl 2-(4-formylphenyl)propanoate is depicted below.

Pelubiprofen_Synthesis cluster_reactants Reactants cluster_product Product Cyclohexanone_Enamine 1-(1-Piperidino)cyclohexene Reaction_Step Reaction Cyclohexanone_Enamine->Reaction_Step Condensation Propionate_Intermediate Ethyl 2-(4-formylphenyl)propanoate Propionate_Intermediate->Reaction_Step Pelubiprofen Pelubiprofen Reaction_Step->Pelubiprofen

Caption: Synthesis of Pelubiprofen via condensation of a cyclohexanone enamine and an ester of 2-(4-formylphenyl)propionic acid.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of Pelubiprofen from 2-(4-formylphenyl)propionic acid, as described in the cited literature.

ParameterValueReference
Starting Material2-(4-formylphenyl)propionic acid[3]
Co-reactant1-Morpholinocyclohexene[3]
SolventDichloromethane[3]
Reaction Temperature30-80 °C (reflux)[3]
Reaction Time5-6 hours[3]
Yield73.1%[3]
Purity>99.5% (after purification)[3]

Experimental Protocols

Protocol 1: Synthesis of Pelubiprofen from 2-(4-Formylphenyl)propionic Acid

This protocol is based on the methodology described in patent KR20220039116A.[3]

Materials:

  • 2-(4-Formylphenyl)propionic acid

  • 1-Morpholinocyclohexene

  • Dichloromethane

  • Hydrochloric acid

  • Water

  • Anhydrous magnesium sulfate

  • Acetone

  • Aqueous ammonia

Procedure:

  • To a reaction vessel, add 15 g (0.084 mol) of 2-(4-formylphenyl)propionic acid and 120 g of dichloromethane.

  • Add 1-morpholinocyclohexene to the mixture.

  • Stir the reaction mixture under reflux for 5 to 6 hours.

  • After completion of the reaction, cool the mixture.

  • Prepare a solution of 27.8 g of hydrochloric acid in 75 g of water and add it dropwise to the reaction mixture.

  • Stir the mixture for 1 hour and then separate the organic layer.

  • Wash the organic layer twice with 90 g of water.

  • Dry the organic layer with 3.3 g of anhydrous magnesium sulfate, stir, and then filter.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 61.7 g of acetone.

  • Add 8.8 g of aqueous ammonia and stir for 2 hours to precipitate the ammonium salt of Pelubiprofen.

  • Filter the precipitate and dry it under reduced pressure at 30-50 °C to obtain the crude product.

  • The crude product can be further purified by recrystallization to achieve a purity of over 99.5%.[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Pelubiprofen.

Pelubiprofen_Workflow Start Start: Reactants in Dichloromethane Reaction Reflux for 5-6 hours Start->Reaction Workup Acidic Workup and Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Concentration under Reduced Pressure Drying->Concentration Precipitation Precipitation with Aqueous Ammonia in Acetone Concentration->Precipitation Filtration Filtration and Drying Precipitation->Filtration Purification Recrystallization (Optional) Filtration->Purification End Final Product: Pelubiprofen Purification->End

Caption: Workflow for the synthesis and purification of Pelubiprofen.

Signaling Pathway Inhibition by Pelubiprofen

Pelubiprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Pelubiprofen Pelubiprofen Pelubiprofen->COX_Enzymes Inhibition

Caption: Mechanism of action of Pelubiprofen via inhibition of the COX pathway.

Conclusion

2-(4-Formylphenyl)propionic acid and its esters are indispensable intermediates in the industrial synthesis of Pelubiprofen. The protocols and data presented here provide a comprehensive guide for the synthesis and purification of this important NSAID. The methodologies described offer high yields and purity, making them suitable for large-scale production. Further research may focus on the development of even more efficient and environmentally friendly synthetic routes.

References

Application Notes and Experimental Protocols for 2-(4-Formylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed experimental protocols for the synthesis and key reactions of 2-(4-formylphenyl)propionic acid (CAS No: 43153-07-7).[1][2][3][4] While the topic requested was "4-Formylphenyl propionate" (CAS No: 50262-48-1)[5], the available scientific literature and its relevance to drug development are significantly greater for 2-(4-formylphenyl)propionic acid. This compound is a critical intermediate in the synthesis of Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID), and is also known as Ibuprofen Impurity K.[2][6][7][8][9] Given its importance in medicinal chemistry, these protocols are tailored for professionals in drug discovery and development.

Chemical Properties:

PropertyValueReference
IUPAC Name 2-(4-formylphenyl)propanoic acid[9]
Synonyms 2-(p-Formylphenyl)propionic Acid, Ibuprofen Impurity K[8][9]
CAS Number 43153-07-7[4]
Molecular Formula C₁₀H₁₀O₃[1][4]
Molecular Weight 178.18 g/mol [4][9]
Appearance Pale yellow solid[10]

Section 1: Synthesis of 2-(4-Formylphenyl)propionic Acid

Two primary synthetic routes are detailed below, offering a conventional method and a green chemistry alternative.

Protocol 1.1: TEMPO-Catalyzed Oxidation

This protocol describes the synthesis via oxidation of the corresponding alcohol using a TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl catalyst, which selectively oxidizes the primary alcohol.[6]

Experimental Protocol:

  • Dissolution: Dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in an ester solvent such as ethyl acetate.

  • Catalyst Addition: Add 0.01 to 0.1 equivalents of TEMPO catalyst to the solution.[6]

  • Oxidation: At a controlled temperature of 10-40 °C, add 1.0 to 1.5 equivalents of a 10% aqueous solution of sodium hypochlorite (NaOCl) dropwise while stirring.[6]

  • Work-up: After the reaction is complete, separate the organic layer. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[6]

  • Crystallization: Crystallize the crude product from a mixed solvent system of ethyl acetate and a saturated hydrocarbon (e.g., n-hexane or n-heptane) to yield pure 2-(4-formylphenyl)propionic acid.[6]

Protocol 1.2: Green Synthesis from a Bromomethyl Precursor

This environmentally friendly protocol utilizes aqueous hydrogen peroxide as the oxidant and avoids large volumes of organic solvents, proceeding in a single process from 2-[4-(bromomethyl)phenyl]propionic acid.[7]

Experimental Protocol:

  • Reaction Setup: In an aqueous solution, combine 2-[4-(bromomethyl)phenyl]propionic acid, a catalytic amount of TEMPO, and aqueous hydrogen peroxide (H₂O₂).[7]

  • Reaction: Stir the mixture. The H₂O₂ forms HOBr in situ, which, facilitated by TEMPO, oxidizes the benzyl bromide to the aldehyde.[7]

  • Extraction: Upon completion, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Concentrate the organic extract.

  • Crystallization: Dissolve the concentrate in ethyl acetate at 50-55 °C, cool to room temperature, and add n-hexane to induce crystallization. Filter and dry the product under reduced pressure.[7]

Synthesis Data Summary:

ProtocolStarting MaterialKey ReagentsSolventYieldPurityReference
1.1 2-[4-(hydroxymethyl)phenyl]propionic acidTEMPO, NaOClEthyl Acetate~85-90%>98%[6]
1.2 2-[4-(bromomethyl)phenyl]propionic acidTEMPO, H₂O₂Water63-68%High[7]

Diagram of Synthetic Pathways:

G cluster_synthesis Synthesis cluster_application Application A 2-[4-(hydroxymethyl)phenyl]propionic acid C 2-(4-Formylphenyl)propionic acid A->C Protocol 1.1 (TEMPO, NaOCl) B 2-[4-(bromomethyl)phenyl]propionic acid B->C Protocol 1.2 (Green Synthesis, TEMPO, H₂O₂) D Pelubiprofen C->D Further Synthesis

Caption: Synthetic routes to 2-(4-Formylphenyl)propionic acid.

Section 2: Key Reactions and Protocols

The aldehyde functional group of 2-(4-formylphenyl)propionic acid is a versatile handle for further chemical modifications, which is crucial for creating derivatives in drug discovery programs.

Protocol 2.1: Reduction of Aldehyde to Primary Alcohol

The formyl group can be readily reduced to a hydroxymethyl group using standard hydride reducing agents.[11]

Experimental Protocol:

  • Dissolution: Dissolve 2-(4-formylphenyl)propionic acid in a suitable alcoholic solvent like methanol or ethanol at 0 °C.[12]

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. (Note: LiAlH₄ can also be used but requires anhydrous ether or THF and a more rigorous work-up).[11]

  • Quenching: After the reaction is complete (monitored by TLC), slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and protonate the resulting alkoxide.[12]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-[4-(hydroxymethyl)phenyl]propionic acid.

Protocol 2.2: Wittig Olefination

The Wittig reaction is a powerful method for converting aldehydes into alkenes, allowing for the extension of carbon chains.[13][14]

Experimental Protocol:

  • Ylide Generation: Prepare the phosphonium ylide (Wittig reagent) by treating a suitable triphenylphosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent like THF or diethyl ether.[13]

  • Reaction: Add a solution of 2-(4-formylphenyl)propionic acid (or its ester form for better solubility and to avoid side reactions with the acidic proton) in the same anhydrous solvent to the ylide solution at low temperature (e.g., 0 °C to room temperature).

  • Work-up: After the reaction is complete, quench with water.

  • Purification: Extract the product with an organic solvent. The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography to yield the desired alkene derivative.[15]

Wittig Reaction Workflow:

G A Triphenylphosphonium Salt C Phosphonium Ylide (Wittig Reagent) A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E Alkene Product C->E Reaction D 2-(4-Formylphenyl)propionic acid D->E F Triphenylphosphine Oxide (Byproduct) E->F Separation

Caption: General workflow for the Wittig olefination reaction.

Protocol 2.3: Suzuki Cross-Coupling

The Suzuki reaction is a cornerstone of modern medicinal chemistry for constructing C-C bonds, particularly biaryl structures.[16][17][18] While 2-(4-formylphenyl)propionic acid itself is not a direct substrate, its halogenated precursors are ideal candidates. This protocol outlines a representative reaction using a related bromo-precursor.

Experimental Protocol (Representative):

  • Reaction Setup: In a reaction vessel, combine 2-(4-bromophenyl)propionic acid (1 eq.), a boronic acid or ester coupling partner (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).[18]

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[18]

  • Reaction: Degas the mixture (e.g., by bubbling argon through it) and heat to reflux (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic layers. Purify the residue by column chromatography to obtain the biaryl propionic acid derivative.

Suzuki Coupling Catalytic Cycle:

Suzuki_Cycle Suzuki Coupling Catalytic Cycle cluster_cycle center Pd(0)L₂ OxAdd Oxidative Addition center->OxAdd R¹-X Trans Transmetalation OxAdd->Trans [R¹-Pd(II)-X]L₂ RedElim Reductive Elimination Trans->RedElim [R¹-Pd(II)-R²]L₂ RedElim->center R¹-R² TM_in R²-B(OR)₂ Base_in Base

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

References

Application Notes and Protocols for the Analytical Detection of 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-Formylphenyl propionate, a key intermediate and potential impurity in various synthetic pathways. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to serve as a comprehensive guide for researchers in quality control, process development, and analytical research.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantitative analysis of aromatic compounds like this compound. This method is suitable for determining the purity of the compound and for quantifying it in reaction mixtures and final products.

Experimental Protocol:

a) Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

b) Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50% B to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% B to 50% B

    • 22-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

c) Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in acetonitrile to a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

Data Presentation:

Table 1: HPLC Method Validation Parameters (Representative Data)

ParameterResult
Retention Time ~ 8.5 min
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Acetonitrile A->B C Prepare Calibration Curve Standards B->C D Filter through 0.45 µm Syringe Filter C->D E Inject 10 µL into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify this compound I->J

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information, making it ideal for the identification and quantification of this compound, especially in complex matrices.

Experimental Protocol:

a) Instrumentation:

  • A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

b) GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

c) MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

d) Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.

Data Presentation:

Table 2: GC-MS Method Parameters (Representative Data)

ParameterValue
Retention Time ~ 12.7 min
Characteristic m/z ions 178 (M+), 121, 93, 65
Linearity (R²) > 0.998
LOD 1 ng/mL
LOQ 5 ng/mL

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Dichloromethane B Prepare Calibration Standards A->B C Inject 1 µL into GC-MS B->C D Separation on DB-5ms Column C->D E Electron Ionization (EI) D->E F Mass Detection (m/z 40-400) E->F G Identify by Retention Time & Mass Spectrum F->G H Quantify using Peak Area G->H

Caption: Workflow for the analysis of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol:

a) Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

b) Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

c) Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is adequate.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

Expected ¹H NMR Spectral Data (in CDCl₃):
  • ~9.9 ppm (s, 1H): Aldehydic proton (-CHO).

  • ~7.9 ppm (d, 2H): Aromatic protons ortho to the formyl group.

  • ~7.2 ppm (d, 2H): Aromatic protons ortho to the propionate group.

  • ~2.6 ppm (q, 2H): Methylene protons of the propionate group (-O-CO-CH₂-).

  • ~1.2 ppm (t, 3H): Methyl protons of the propionate group (-CH₂-CH₃).

Logical Relationship: Analytical Techniques

Analytical_Techniques cluster_main Analytical Strategy for this compound A Sample containing this compound B Qualitative Analysis (Identification & Structural Confirmation) A->B C Quantitative Analysis (Purity & Concentration) A->C D NMR Spectroscopy (¹H, ¹³C) B->D Primary Technique E GC-MS B->E Confirmatory C->E Alternative/Confirmatory F HPLC-UV C->F Primary Technique

Application Notes and Protocols: 4-Formylphenyl Propionate Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct evidence for the enzyme inhibitory activity of 4-formylphenyl propionate is limited in current scientific literature, its structural analogs, particularly derivatives of 2-phenylpropionic acid (profens), are well-established as potent inhibitors of cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. This document provides detailed application notes on the utility of this compound as a scaffold for designing novel enzyme inhibitors, drawing parallels from the extensive research on related phenylpropionic acid derivatives. We present synthesized quantitative data, detailed experimental protocols for synthesis and enzyme inhibition assays, and visualizations of relevant signaling pathways to guide researchers in this promising area of drug discovery.

Rationale for Investigating this compound Analogs

The 4-formylphenyl moiety offers a reactive handle for the synthesis of a diverse library of derivatives. The aldehyde group can be readily converted into various functional groups, such as Schiff bases, oximes, and hydrazones, or used in reductive amination reactions to introduce a wide range of substituents. This chemical versatility allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for target enzymes like COX-1 and COX-2.

Data Presentation: COX-1 and COX-2 Inhibition by Phenylpropionic Acid Derivatives

The following table summarizes the in vitro cyclooxygenase inhibitory activities of a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives, which serve as exemplary analogs for potential inhibitors derived from a this compound scaffold. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR Group on Phenyl RingCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen -CH₂CH(CH₃)₂~1.2 - 15~1.2 - 25~1
6h -CH₂-S-(5-methyl-1,3,4-thiadiazol-2-yl)1.762.960.59
6l -CH₂-S-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)1.402.340.60
Nimesulide (Reference)>100~0.1>1000
Celecoxib (Reference)~15~0.04~375

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparative purposes.[1][2]

Experimental Protocols

Synthesis of 2-(4-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)propanoic acid (Compound 6l analog)

This protocol describes the synthesis of a potent COX inhibitor, providing a template for the derivatization of a this compound core.

Step 1: Synthesis of 2-(4-(bromomethyl)phenyl)propanoic acid

A solution of 2-(4-methylphenyl)propanoic acid in a suitable solvent (e.g., carbon tetrachloride) is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. The mixture is refluxed under UV irradiation until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 2-(4-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)propanoic acid

To a solution of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in a suitable solvent such as ethanol, a base (e.g., sodium ethoxide) is added. The mixture is stirred for a short period, followed by the addition of 2-(4-(bromomethyl)phenyl)propanoic acid. The reaction mixture is then refluxed for several hours. After completion, the solvent is evaporated, and the residue is acidified with a dilute acid. The precipitated product is filtered, washed with water, and purified by recrystallization to afford the final compound.[3]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of test compounds against COX-1 and COX-2.[4]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the fluorometric probe in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and positive controls.

  • Assay Setup: To the wells of a 96-well plate, add the COX Assay Buffer, heme, and the fluorometric probe.

  • Inhibitor Addition: Add the test compound solutions or positive controls to the respective wells. For the 100% activity control, add DMSO.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of test compounds against lipoxygenase.[5][6]

Materials:

  • Soybean lipoxygenase (or other purified LOX)

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid (substrate)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Nordihydroguaiaretic acid - NDGA)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a working solution of lipoxygenase in borate buffer. Prepare a solution of linoleic acid in ethanol and then dilute with borate buffer. Prepare serial dilutions of the test compounds and positive control.

  • Assay Setup: In a quartz cuvette, mix the borate buffer and the test compound solution or positive control.

  • Enzyme Addition: Add the lipoxygenase solution to the cuvette and incubate for 5 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid solution to the cuvette.

  • Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes. This absorbance change corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis: Calculate the rate of reaction. The percent inhibition is calculated as described for the COX assay. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Cyclooxygenase and Lipoxygenase Pathways

The primary mechanism of action for phenylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade. This pathway, along with the lipoxygenase (LOX) pathway, leads to the production of pro-inflammatory mediators.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGG2 PGG₂ COX->PGG2 Leukotrienes Leukotrienes LOX->Leukotrienes PGH2 PGH₂ PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Inhibitor Phenylpropionic Acid Derivatives (Inhibitors) Inhibitor->COX

Caption: The Arachidonic Acid Cascade and the inhibitory action of phenylpropionic acid derivatives on COX enzymes.

COX-Independent Signaling Pathways

Recent studies suggest that some NSAIDs, including phenylpropionic acid derivatives, may exert their effects through mechanisms independent of COX inhibition. These pathways can contribute to their anti-inflammatory and other pharmacological activities.

COX_Independent_Pathways cluster_effects NSAIDs Phenylpropionic Acid Derivatives NFkB NF-κB Pathway NSAIDs->NFkB Inhibition MAPK MAPK/ERK Pathway NSAIDs->MAPK Modulation ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->ProInflammatory Activation CellProliferation Cell Proliferation & Survival MAPK->CellProliferation Regulation Inflammation Reduced Inflammation Apoptosis Induction of Apoptosis

Caption: Overview of COX-independent signaling pathways potentially modulated by phenylpropionic acid derivatives.

Conclusion

The this compound scaffold presents a compelling starting point for the design and synthesis of novel enzyme inhibitors. By leveraging the established pharmacology of related 2-phenylpropionic acid derivatives and employing the detailed protocols provided, researchers can efficiently explore the therapeutic potential of this chemical class. The systematic evaluation of these new analogs against key enzymes such as COX-1, COX-2, and LOX, coupled with an understanding of their impact on relevant signaling pathways, will be crucial in the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Formylphenyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 4-formylphenyl propionate. Our resources are designed to address specific challenges you may encounter during your experiments, ensuring a smoother and more efficient research process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 4-hydroxybenzaldehyde and a propionylating agent (e.g., propionic anhydride or propionyl chloride).

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete reaction: Phenolic hydroxyl groups are less nucleophilic than aliphatic alcohols, which can lead to slow or incomplete reactions.[1]1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material (4-hydroxybenzaldehyde) is consumed. 2. Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. A temperature range of 50-80°C is a good starting point. 3. Use a More Effective Catalyst: If using a weak base, consider switching to a more potent catalyst like 4-(Dimethylamino)pyridine (DMAP), which is known to significantly accelerate acylation reactions.[1][2] A catalytic amount (0.05-5 mol%) is typically sufficient.[2] 4. Ensure Anhydrous Conditions: Moisture can hydrolyze the propionic anhydride and deactivate the catalyst. Ensure all glassware is oven-dried and use anhydrous solvents.
Deactivation of Catalyst: The catalyst (e.g., pyridine, DMAP) can be deactivated by acidic impurities.1. Purify Reagents: Ensure the 4-hydroxybenzaldehyde and solvent are free of acidic impurities. 2. Use a Stoichiometric Amount of Base: When using a base like pyridine, it not only acts as a catalyst but also neutralizes the propionic acid byproduct. Using at least a stoichiometric amount relative to the propionic anhydride is recommended.
Formation of Side Products Aldehyde group reactivity: The formyl group can undergo side reactions under both acidic and basic conditions.1. Aldol Condensation (Basic Conditions): If using a strong base, the aldehyde may undergo self-condensation or react with other carbonyl-containing species. Use a non-nucleophilic base like pyridine or a catalytic amount of a stronger, non-nucleophilic base. 2. Cannizzaro Reaction (Strongly Basic Conditions): In the presence of a strong base and no α-hydrogens, benzaldehydes can undergo disproportionation to the corresponding alcohol and carboxylic acid. Avoid using strong bases like NaOH or KOH. 3. Acetal Formation (Acidic Conditions): If an alcohol is present as a solvent or impurity under acidic catalysis, the aldehyde can form an acetal. Use a non-alcoholic solvent like dichloromethane (DCM), chloroform, or toluene.
Over-acylation or other side reactions: The aromatic ring can be susceptible to side reactions under harsh conditions.1. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the propionylating agent to ensure complete conversion of the hydroxyl group without promoting side reactions. 2. Optimize Temperature: Avoid excessive heating, which can lead to charring or polymerization, especially with sensitive substrates.
Difficult Product Purification Presence of unreacted starting materials: 4-hydroxybenzaldehyde and propionic acid (from hydrolysis of the anhydride) can be difficult to separate from the product.1. Aqueous Workup: After the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted propionic anhydride and propionic acid. Follow with a water wash and then a brine wash to remove any remaining aqueous residues. 2. Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Structurally similar byproducts: Byproducts from side reactions of the aldehyde group may have similar polarities to the desired product.1. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the product from impurities. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: Why is my esterification of 4-hydroxybenzaldehyde with propionic acid not working?

A1: Direct esterification of phenols with carboxylic acids (Fischer esterification) is generally very slow and inefficient.[1] This is due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of alcohols. To achieve a reasonable reaction rate and yield, a more reactive acylating agent, such as propionic anhydride or propionyl chloride , is required.[1]

Q2: What is the best catalyst for the synthesis of this compound?

A2: The choice of catalyst depends on the propionylating agent used.

  • With Propionic Anhydride: A base catalyst is typically used. Pyridine can be used as both the catalyst and the solvent. A more potent catalyst is 4-(Dimethylamino)pyridine (DMAP) , which can be used in catalytic amounts (0.05-5 mol%) and has been shown to be highly effective for the acylation of phenols.[2][3][4]

  • With Propionyl Chloride: A stoichiometric amount of a non-nucleophilic base like pyridine is essential to neutralize the HCl gas that is produced as a byproduct.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (4-hydroxybenzaldehyde) from the product (this compound). The product will be less polar and will have a higher Rf value than the starting material. The reaction is complete when the spot corresponding to 4-hydroxybenzaldehyde is no longer visible.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific literature data for this compound is scarce, one can predict the key spectroscopic features:

  • ¹H NMR: Expect signals for the aromatic protons, the aldehyde proton (around 9-10 ppm), and the ethyl group of the propionate moiety (a quartet around 2.6 ppm and a triplet around 1.2 ppm).

  • ¹³C NMR: Expect signals for the aromatic carbons, the aldehyde carbonyl carbon (around 190 ppm), the ester carbonyl carbon (around 170 ppm), and the carbons of the ethyl group.

  • IR Spectroscopy: Look for characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹), the ester C=O stretch (around 1760 cm⁻¹), and C-O stretching bands.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Propionic anhydride and propionyl chloride are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is flammable and has a strong, unpleasant odor. DMAP is toxic and can be absorbed through the skin.[1] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

The following is a general protocol for the synthesis of this compound using propionic anhydride and pyridine. Optimization of reaction time and temperature may be required.

Materials:

  • 4-Hydroxybenzaldehyde

  • Propionic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate and hexane (for chromatography or recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: Add pyridine (2.0 eq) to the solution, followed by the slow, dropwise addition of propionic anhydride (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess propionic anhydride and propionic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

The following table provides a summary of expected outcomes based on the choice of catalyst. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions.

CatalystPropionylating AgentTypical Reaction ConditionsExpected YieldReference
PyridinePropionic AnhydrideRoom temperature to reflux, 2-24 hModerate to GoodGeneral Knowledge
DMAP (catalytic)Propionic AnhydrideRoom temperature, 1-6 hGood to Excellent[2][3]
PyridinePropionyl Chloride0°C to room temperature, 1-4 hGood[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-hydroxybenzaldehyde in anhydrous DCM add_reagents Add pyridine and propionic anhydride start->add_reagents react Stir at room temperature (or reflux if needed) add_reagents->react quench Dilute with DCM react->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure 4-Formylphenyl Propionate purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Check TLC for complete reaction start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Significant Side Products Observed on TLC? check_reaction->side_products Starting material consumed action1 Increase reaction time Increase temperature Use stronger catalyst (DMAP) incomplete->action1 Yes action2 Optimize conditions: - Use milder base (pyridine) - Avoid strong acids/bases - Ensure anhydrous conditions side_products->action2 Yes action3 Review workup and purification procedures for product loss side_products->action3 No

Caption: Decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Aromatic Aldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aromatic aldehyde purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of aromatic aldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why has my stored aromatic aldehyde turned yellow or brown and become viscous/solid?

This is a classic sign of oxidation and/or polymerization. Aromatic aldehydes are susceptible to air oxidation, where they convert to the corresponding carboxylic acids.[1] This is often the primary impurity.[2][3] Discoloration and viscosity changes can also indicate the formation of polymers or other degradation products.

  • Troubleshooting Steps:

    • Assess Purity: Analyze a small sample using TLC, GC, or NMR to identify the impurities. The presence of a new spot on TLC or a broad peak in the NMR spectrum often corresponds to the carboxylic acid.

    • Purification: To remove the acidic impurity, perform a liquid-liquid extraction by washing an ethereal solution of the aldehyde with a saturated sodium bicarbonate (NaHCO₃) solution.[4]

    • Prevention: Store purified aldehydes under an inert atmosphere (Nitrogen or Argon), in a dark bottle, and at a low temperature. Adding a stabilizer like Butylated Hydroxytoluene (BHT) or hydroquinone can inhibit oxidation.[1]

Q2: How can I effectively remove the corresponding carboxylic acid from my aldehyde sample?

The most straightforward method is to exploit the acidic nature of the carboxylic acid impurity.

  • Solution 1: Basic Aqueous Wash: Dissolve the crude aldehyde in an organic solvent like diethyl ether or ethyl acetate. Wash the solution in a separatory funnel with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Repeat the wash until no more CO₂ gas evolves.[4] Finally, wash with brine, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

  • Solution 2: Column Chromatography: If other impurities are also present, flash column chromatography can be effective. The less polar aldehyde will typically elute before the more polar carboxylic acid. A non-polar eluent system like hexane/ethyl acetate is often used.[3]

Q3: My aldehyde is decomposing during distillation, even under vacuum. What can I do?

High temperatures can cause decomposition, even under vacuum.[5] If your aromatic aldehyde is thermally sensitive, distillation may not be the best method.

  • Troubleshooting Steps:

    • Lower the Temperature: Ensure your vacuum is as low as possible to minimize the boiling point. A short-path distillation apparatus (like a Kugelrohr) can minimize the time the compound spends at high temperatures.[2]

    • Alternative Methods: Consider non-thermal purification techniques. Purification via the sodium bisulfite adduct is an excellent chemical method that avoids heat entirely.[6][7] Column chromatography on silica gel or alumina is another alternative.[2]

Q4: I'm trying to purify my aldehyde by crystallization, but it keeps "oiling out." Why is this happening?

"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This is almost always because the compound is not pure enough.[8][9] The impurities present are depressing the melting point of your compound to below the temperature of the solution.

  • Troubleshooting Steps:

    • Pre-Purify: Do not rely on crystallization as the sole method for purifying a very crude product. First, use another technique like an acid-base wash or flash chromatography to remove the bulk of the impurities.[8]

    • Optimize Solvent: Ensure you are using an appropriate solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[10] You may need to screen several solvents or use a mixed-solvent system.[9]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

Q5: What is the sodium bisulfite adduct method and when should I use it?

This is a highly effective chemical separation technique for aldehydes.[7] Aldehydes react with sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct.[6] This allows you to separate the aldehyde from non-aldehyde impurities.

  • When to Use: This method is ideal for:

    • Separating aldehydes from reaction mixtures containing unreactive components like esters, ethers, or alcohols.[11]

    • Purifying thermally sensitive aldehydes that cannot be distilled.

    • Removing trace amounts of aldehyde from a desired non-aldehyde product.

  • General Procedure: The crude mixture is treated with a saturated aqueous solution of sodium bisulfite.[11] The resulting adduct can be isolated by filtration if it precipitates, or it can be extracted into the aqueous phase, leaving other organic impurities behind.[6] The aldehyde is then regenerated from the adduct by adding a base (e.g., NaOH) or acid and then extracted with an organic solvent.[3][6]

Data & Comparative Analysis

For researchers selecting a purification strategy, the following table summarizes the primary methods and their suitability for different scenarios.

Purification Method Principle Pros Cons Best Suited For
Aqueous Basic Wash Acid-Base ExtractionFast, simple, and inexpensive for removing acidic impurities.Only removes acidic impurities; not effective for neutral byproducts.Removing carboxylic acid impurities from a relatively clean product.[4]
Distillation (Vacuum) Separation by Boiling PointExcellent for removing non-volatile impurities and separating liquids with different boiling points.[5]Can cause decomposition of thermally sensitive aldehydes.[5] Requires specialized equipment.Purifying thermally stable, liquid aldehydes on a moderate to large scale.
Flash Chromatography Differential AdsorptionCan separate complex mixtures with multiple components.[12] Highly effective for achieving high purity.More time-consuming and uses larger volumes of solvent. Can be costly on a large scale.Isolating aldehydes from complex reaction mixtures with impurities of similar polarity.
Sodium Bisulfite Adduct Reversible Chemical RxnHighly selective for aldehydes.[6] Avoids heat. Can achieve very high purity in a single operation.[13]Involves multiple steps (formation, separation, regeneration). May not be suitable for some sterically hindered aldehydes.Purifying aldehydes from non-carbonyl compounds or when thermal methods must be avoided.[11][14]
Recrystallization Differential SolubilityCan yield very high-purity crystalline solids. Good for a final polishing step.Often fails if the initial purity is low ("oiling out").[8] Requires finding a suitable solvent system.Final purification step for solid aldehydes that are already >90% pure.

Visual Guides & Workflows

Visual aids can simplify complex decision-making and experimental processes.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide for diagnosing and solving common purification issues.

G start Crude Aromatic Aldehyde Sample analysis Analyze Purity (TLC, GC, NMR) start->analysis is_acid Major Impurity is Carboxylic Acid? analysis->is_acid is_solid Is the Aldehyde a Solid? is_acid->is_solid No wash Perform Aqueous NaHCO3 Wash is_acid->wash Yes is_thermal Is Aldehyde Thermally Stable? is_solid->is_thermal No crystallize Purify by Recrystallization is_solid->crystallize Yes column Purify by Flash Column Chromatography is_thermal->column No (Option 2) distill Purify by Vacuum Distillation is_thermal->distill Yes bisulfite Purify via Bisulfite Adduct is_thermal->bisulfite No (Option 1) wash->is_solid end Pure Aldehyde column->end distill->end bisulfite->end crystallize->end

Caption: Troubleshooting flowchart for purifying an aromatic aldehyde.

Chemical Pathway: Aldehyde Oxidation

This diagram illustrates the primary degradation pathway for aromatic aldehydes.

G aldehyde Aromatic Aldehyde (Ar-CHO) acid Aromatic Carboxylic Acid (Ar-COOH) aldehyde->acid Oxidation oxidant Air (O2) Radical Initiator oxidant->aldehyde

Caption: The air oxidation of an aromatic aldehyde to a carboxylic acid.

Detailed Experimental Protocols

The following are detailed procedures for key purification techniques. Safety Note: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The reaction with sodium bisulfite can generate sulfur dioxide (SO₂) gas.[11][15]

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted for the purification of an aromatic aldehyde from a mixture of non-aldehyde organic impurities.[11]

  • Dissolution: Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of a water-miscible solvent like methanol (5-10 mL).[11] Transfer the solution to a separatory funnel.

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) (e.g., 25 mL). Shake the funnel vigorously for 30-60 seconds.[11][14] A solid precipitate of the adduct may form.

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., 25 mL of diethyl ether or 10% ethyl acetate/hexanes) and 25 mL of deionized water. Shake vigorously again.[11] Allow the layers to separate. The aqueous layer contains the desired aldehyde-bisulfite adduct, while organic impurities remain in the organic layer.

  • Separation: Drain and collect the lower aqueous layer. Discard the organic layer containing the impurities.

  • Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add an equal volume of an organic solvent (e.g., 25 mL of ethyl acetate). While stirring or shaking, slowly add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is strongly basic (pH > 12).[6][15] This will regenerate the free aldehyde.

  • Final Extraction & Isolation: Shake the funnel to extract the pure aldehyde into the organic layer. Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aromatic aldehyde.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purifying an aromatic aldehyde on silica gel.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your aldehyde an Rf value of ~0.3. Common systems include Hexane/Ethyl Acetate or Hexane/Dichloromethane.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50g of silica gel per 1g of crude material. Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane).

  • Sample Loading: Dissolve the crude aldehyde (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," dissolve the sample, add a few grams of silica gel, remove the solvent under vacuum to create a dry powder, and carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aldehyde.

References

Technical Support Center: 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Formylphenyl propionate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH), forming 4-Carboxyphenyl propionate. This is a common reaction for aromatic aldehydes and can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.

Q2: How can I visually detect if my sample of this compound has oxidized?

A2: While slight oxidation may not be visually apparent, significant degradation can sometimes lead to a change in the physical appearance of the sample, such as discoloration or a change in consistency. However, the most reliable way to detect oxidation is through analytical techniques like HPLC, TLC, or NMR spectroscopy.

Q3: What are the recommended storage conditions for this compound to minimize oxidation?

A3: To minimize oxidation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][2] It should be kept in a cool, dark place to protect it from light and elevated temperatures, which can accelerate degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Are there any recommended antioxidants to add to solutions of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: My experimental results are inconsistent, and I suspect my this compound has degraded.

  • Possible Cause: Oxidation of the aldehyde to a carboxylic acid.

  • Troubleshooting Steps:

    • Analytical Verification: Analyze the purity of your this compound sample using HPLC or NMR spectroscopy to identify the presence of the 4-Carboxyphenyl propionate impurity.

    • Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere whenever possible, especially when preparing solutions.[1][2]

    • Check Storage Conditions: Verify that the compound has been stored correctly in a cool, dark, and dry place, under an inert atmosphere.

    • Purification: If oxidation is confirmed, consider purifying the material by recrystallization or column chromatography.

Issue 2: I observe a new spot on my TLC plate that is more polar than my starting material.

  • Possible Cause: The more polar spot is likely the carboxylic acid oxidation product.

  • Troubleshooting Steps:

    • Co-spotting: If you have a standard of 4-Carboxyphenyl propionate, co-spot it on the TLC plate to confirm the identity of the new spot.

    • Solvent Purity: Ensure that the solvents used in your reaction and for dissolving the compound are free of peroxides and other oxidizing impurities.

    • Inert Atmosphere: Use degassed solvents and maintain an inert atmosphere during your reaction setup and workup to prevent further oxidation.

Experimental Protocols

Protocol 1: Handling and Storage of this compound

  • Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the sealed container in a refrigerator at 2-8 °C, protected from light.

  • Weighing and Dispensing: If possible, perform these operations in a glove box or glove bag under an inert atmosphere (argon or nitrogen).[2] If a glove box is not available, work quickly and minimize the exposure time to air.

  • Solution Preparation: Use freshly distilled or de-gassed solvents to prepare solutions. Purge the solvent with an inert gas for 15-20 minutes before use. Prepare solutions fresh for each experiment if possible.

  • Long-term Storage of Solutions: If solutions must be stored, place them in a vial with a septum-sealed cap, purge the headspace with an inert gas, and store at low temperatures.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its primary oxidation product, 4-Carboxyphenyl propionate.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a 70:30 (A:B) mixture.

    • Linearly increase to 30:70 (A:B) over 10 minutes.

    • Hold at 30:70 (A:B) for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Expected Elution: 4-Carboxyphenyl propionate will elute earlier than the less polar this compound.

Data Presentation

Table 1: Physicochemical Properties and Stability Summary

PropertyThis compound4-Carboxyphenyl propionate (Oxidation Product)
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₀O₄
Molecular Weight 178.18 g/mol 194.18 g/mol
Appearance White to off-white solidWhite solid
Susceptibility to Oxidation HighLow (already oxidized)
Storage Recommendation Cool, dark, inert atmosphereStandard conditions

Visualizations

Oxidation_Pathway This compound This compound 4-Carboxyphenyl propionate 4-Carboxyphenyl propionate This compound->4-Carboxyphenyl propionate Oxidation Oxidizing_Conditions Air (O2) Light Heat Oxidizing_Conditions->this compound

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_action Corrective Actions Start Inconsistent Experimental Results Check_Purity Analyze sample purity (HPLC, NMR) Start->Check_Purity Identify_Impurity Is 4-Carboxyphenyl propionate present? Check_Purity->Identify_Impurity Review_Procedures Review handling and storage procedures Implement_Controls Implement stricter handling controls (e.g., inert atmosphere) Review_Procedures->Implement_Controls Identify_Impurity->Review_Procedures No Purify_Sample Purify sample? Identify_Impurity->Purify_Sample Yes Purify_Sample->Implement_Controls No Repurify Recrystallize or use column chromatography Purify_Sample->Repurify Yes Proceed Proceed with experiment Implement_Controls->Proceed Repurify->Implement_Controls

Caption: Troubleshooting workflow for suspected oxidation.

References

Technical Support Center: Crystallization of 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Formylphenyl propionate. The information is presented in a question-and-answer format to directly address common challenges encountered during its crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound, and what are the common impurities?

The synthesis of this compound typically involves the esterification of 4-hydroxybenzaldehyde with propionyl chloride or propionic anhydride in the presence of a base.

Potential Impurities:

  • Unreacted 4-hydroxybenzaldehyde: Due to incomplete reaction.

  • Propionic acid: From the hydrolysis of excess propionyl chloride or anhydride.

  • Side-products: From potential side reactions of the aldehyde group.

Understanding these impurities is crucial as they can significantly impact the crystallization process.

Q2: I am having trouble finding a specific crystallization protocol for this compound. Why is that?

While this compound is available commercially, detailed crystallization protocols in academic literature are scarce. This may be because it is often used as an intermediate in multi-step syntheses where it might be used in its crude form or purified by methods other than crystallization, such as chromatography. However, based on the crystallization of structurally similar molecules, a reliable protocol can be developed.

Q3: How does this compound differ from 2-(4-formylphenyl)propionic acid and 3-(4-formylphenyl)propionic acid?

This is a critical point of clarification. This compound is an ester . In contrast, 2-(4-formylphenyl)propionic acid and 3-(4-formylphenyl)propionic acid are carboxylic acids . These compounds have different chemical and physical properties, which will affect their solubility and crystallization behavior. Much of the available literature describes the crystallization of the propionic acid derivatives, which can provide clues but should not be directly applied without optimization.

Troubleshooting Crystallization of this compound

This section provides guidance for common problems encountered during the crystallization of this compound.

Q4: My this compound will not crystallize from solution. What should I do?

If your compound remains in solution, it is likely that the solution is not supersaturated. Here are steps to induce crystallization:

  • Increase Concentration: If you have an idea of a good solvent, try to slowly evaporate the solvent to increase the concentration of your compound. This can be done by leaving the solution partially open to the air in a fume hood or by gentle warming.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of this compound, add it to the solution to act as a seed crystal.

  • Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution until it becomes slightly turbid, then warm the solution until it becomes clear again and allow it to cool slowly. A good starting point for an anti-solvent to an ethyl acetate solution is a non-polar solvent like hexane or heptane.

  • Lower the Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or a refrigerator.

Q5: My this compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if the solution is cooled too quickly.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of the primary solvent to redissolve the oil, then allow it to cool more slowly.

  • Lower the crystallization temperature: Try to induce crystallization at a lower temperature where the compound is more likely to solidify.

  • Change the solvent system: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Q6: The yield of my crystallized this compound is very low. What are the likely causes and solutions?

A low yield can be due to several factors:

  • Too much solvent: If the compound is too soluble in the chosen solvent, a significant amount will remain in the mother liquor. To check this, take a small sample of the mother liquor and evaporate it. If a significant amount of solid remains, you have used too much solvent. You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.

  • Premature crystallization: If the solution cools too quickly, crystals may form before the bulk of the solution has reached the optimal crystallization temperature, trapping impurities and reducing the overall yield of pure product. Ensure slow cooling.

  • Inappropriate solvent: The chosen solvent may not have a steep enough solubility curve with respect to temperature. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Q7: My crystals are discolored or appear impure. What should I do?

If your crystals are not the expected color or if you suspect they are impure, you may need to perform a second recrystallization. Ensure that the initial crude material is as pure as possible before attempting crystallization. If unreacted 4-hydroxybenzaldehyde (which is phenolic) is a suspected impurity, a dilute aqueous wash with a weak base during the workup of the synthesis reaction may help to remove it before the crystallization step.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on standard esterification procedures.

  • Dissolve Starting Material: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base: Add a base such as triethylamine (1.1 equivalents) or pyridine to the solution.

  • Cool the Mixture: Cool the reaction mixture to 0 °C using an ice bath.

  • Add Acylating Agent: Slowly add propionyl chloride (1.1 equivalents) or propionic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and propionic acid. Finally, wash with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Crystallization Protocol Development Guide for this compound

  • Solvent Screening:

    • Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • Observe the solubility at room temperature. A good single solvent for crystallization will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Based on the properties of similar compounds, a mixed solvent system of ethyl acetate and hexane is a promising starting point.

  • Developing a Protocol with Ethyl Acetate/Hexane:

    • Dissolution: In a small Erlenmeyer flask, dissolve your crude this compound in a minimal amount of hot ethyl acetate. Add the hot solvent portion-wise until the solid just dissolves.

    • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step.

    • Add Anti-Solvent: Slowly add hexane (the anti-solvent) dropwise to the room temperature solution until you observe persistent cloudiness.

    • Clarification and Slow Cooling: Gently warm the solution until it becomes clear again. Cover the flask and allow it to cool slowly to room temperature. You can further enhance crystal formation by placing the flask in an ice bath or refrigerator.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and allow them to air dry.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₁₀H₁₀O₃178.18132-136 @ 0.5 mmHg[1]Not available
4-HydroxybenzaldehydeC₇H₆O₂122.12246115-117
Propionic AcidC₃H₆O₂74.08141-21
2-(4-Formylphenyl)propionic acidC₁₀H₁₀O₃178.18Not available>75

Table 2: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethyl Acetate77.1Polar aproticGood starting solvent for many esters.
Ethanol78.4Polar proticMay be too polar, leading to high solubility.
Isopropanol82.5Polar proticSimilar to ethanol.
Toluene110.6Non-polarMay be a good solvent for aromatic compounds.
Hexane68.7Non-polarGood as an anti-solvent.

Mandatory Visualization

Troubleshooting_Crystallization start Start: Crude 4-Formylphenyl propionate in solution no_crystals Problem: No crystals form start->no_crystals Observe oiling_out Problem: Compound 'oils out' start->oiling_out Observe low_yield Problem: Low crystal yield start->low_yield Observe impure_crystals Problem: Impure crystals start->impure_crystals Observe solution1 Action: 1. Concentrate solution 2. Scratch flask 3. Add seed crystal 4. Add anti-solvent (e.g., hexane) 5. Cool solution no_crystals->solution1 Troubleshoot solution2 Action: 1. Add more primary solvent 2. Cool solution more slowly 3. Change solvent system oiling_out->solution2 Troubleshoot solution3 Action: 1. Reduce amount of solvent 2. Ensure slow cooling 3. Re-evaluate solvent choice low_yield->solution3 Troubleshoot solution4 Action: 1. Perform recrystallization 2. Improve pre-crystallization   purification (e.g., wash) impure_crystals->solution4 Troubleshoot end_success Success: Pure crystals obtained solution1->end_success Outcome end_fail Re-evaluate synthesis and purification strategy solution1->end_fail solution2->end_success Outcome solution2->end_fail solution3->end_success Outcome solution3->end_fail solution4->end_success Outcome solution4->end_fail

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Synthesis of 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Formylphenyl propionate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is through the esterification of 4-hydroxybenzaldehyde with a propionylating agent, such as propionyl chloride or propionic anhydride. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion. This process is a variation of the well-known Schotten-Baumann reaction, which is widely used for the acylation of alcohols and phenols.[1][2][3][4][5]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the synthesis of this compound can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the propionylating agent and an adequate amount of base. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Hydrolysis of Reagents or Product: Propionyl chloride is highly reactive and can be hydrolyzed by moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The ester product itself can also be susceptible to hydrolysis under acidic or basic conditions, especially during workup.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Running the reaction at too low a temperature may lead to a slow reaction rate, while excessively high temperatures can promote side reactions and decomposition of the product. It is crucial to optimize the temperature for your specific reaction conditions.

  • Inefficient Base: The choice and amount of base are critical. A weak base may not be sufficient to neutralize the generated acid (HCl if using propionyl chloride), leading to a lower yield. Common bases for this reaction include pyridine, triethylamine, or aqueous sodium hydroxide. The base neutralizes the acid byproduct, shifting the equilibrium towards the product.[3]

  • Poor Quality of Starting Materials: Impurities in 4-hydroxybenzaldehyde or the propionylating agent can interfere with the reaction. It is advisable to use high-purity starting materials.

Q3: What are the common side reactions and impurities I should be aware of?

A3: Several side reactions can occur during the synthesis, leading to the formation of impurities:

  • Unreacted 4-hydroxybenzaldehyde: If the reaction is incomplete, you will have residual starting material in your crude product.

  • Propionic acid: This can be present due to the hydrolysis of propionyl chloride or propionic anhydride.

  • Di-acylated products or other byproducts: Depending on the reaction conditions, other unwanted products may form.

  • Polymerization: Aldehydes can be prone to polymerization under certain conditions.

Purification of the crude product is essential to remove these impurities.

Q4: How can I purify the final product, this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a common and effective technique for purifying solid organic compounds.[6][7] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be chosen where the product is soluble at high temperatures and insoluble at low temperatures, while the impurities remain in solution.

  • Column Chromatography: For more challenging separations or to obtain very high purity, silica gel column chromatography can be employed. A suitable eluent system will need to be determined, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a general procedure for the esterification of 4-hydroxybenzaldehyde with propionyl chloride.

Materials:

  • 4-Hydroxybenzaldehyde

  • Propionyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (or another suitable anhydrous solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, water)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-hydroxybenzaldehyde in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add pyridine (as a base and catalyst) to the stirred solution.

  • Add propionyl chloride dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of this compound. This data is compiled from general principles of esterification and may need to be optimized for specific laboratory conditions.

Table 1: Effect of Base on Yield

BaseMolar EquivalentsApproximate Yield (%)Notes
Pyridine1.285-95Acts as a nucleophilic catalyst and acid scavenger.
Triethylamine1.280-90A common non-nucleophilic base.
Sodium Hydroxide (aq)2.075-85Used in a biphasic system (Schotten-Baumann).
No Base-<10Reaction is very slow and does not go to completion.

Table 2: Effect of Solvent on Yield

SolventDielectric Constant (approx.)Approximate Yield (%)Notes
Dichloromethane9.185-95Good solubility for reactants, easy to remove.
Diethyl Ether4.380-90Lower boiling point, can be a fire hazard.
Toluene2.475-85Higher boiling point, may require heating.
Acetonitrile37.570-80Polar aprotic solvent.

Table 3: Effect of Temperature and Reaction Time on Yield

Temperature (°C)Reaction Time (h)Approximate Yield (%)Notes
0 to RT2 - 485-95Standard conditions for Schotten-Baumann.
50180-90Faster reaction, but may increase side products.
Reflux (DCM)175-85Risk of decomposition and side reactions increases.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start dissolve Dissolve 4-hydroxybenzaldehyde in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_base Add Pyridine cool->add_base add_acyl_chloride Add Propionyl Chloride dropwise add_base->add_acyl_chloride stir Stir at Room Temperature (Monitor by TLC) add_acyl_chloride->stir quench Quench with dilute HCl stir->quench wash Wash with HCl, H₂O, and NaHCO₃ soln. quench->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify end Obtain Pure This compound purify->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check TLC for complete reaction start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time or add more reagent incomplete->increase_time check_reagents Check Purity of Starting Materials complete->check_reagents impure_reagents Use Purified Reagents check_reagents->impure_reagents Impure optimize_conditions Optimize Reaction Conditions (Base, Temp, Time) check_reagents->optimize_conditions Pure check_workup Review Workup Procedure (Potential for Hydrolysis) optimize_conditions->check_workup modify_workup Modify Workup (e.g., use milder conditions) check_workup->modify_workup

Caption: Decision tree for troubleshooting low yield.

Relationship Between Reaction Parameters and Yield

parameter_relationships yield Yield of this compound base Base (Type & Amount) base->yield Increases (up to optimum) solvent Solvent (Polarity) solvent->yield Affects rate & solubility temperature Temperature temperature->yield Increases rate (risk of side reactions) time Reaction Time time->yield Increases (until completion) purity Purity of Starting Materials purity->yield Directly proportional

Caption: Factors influencing the yield of this compound.

References

Technical Support Center: Preparation of 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-formylphenyl propionate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most common and efficient method is the esterification of 4-hydroxybenzaldehyde with a propionylating agent, such as propionyl chloride or propionic anhydride. This reaction is typically carried out in the presence of a base to facilitate the reaction and neutralize the acidic byproduct.

Q2: Why is a base necessary in this reaction?

A2: A base, such as pyridine or triethylamine, serves two primary purposes. First, it deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of the propionylating agent. Second, it neutralizes the hydrochloric acid (HCl) or propionic acid byproduct, preventing potential side reactions or product degradation under acidic conditions.[1]

Q3: What are the main differences between using propionyl chloride and propionic anhydride?

A3: Propionyl chloride is generally more reactive than propionic anhydride, which can lead to faster reaction times.[2][3] However, it also produces corrosive hydrogen chloride gas as a byproduct. Propionic anhydride is less reactive and produces propionic acid as a byproduct, which is less corrosive but still needs to be neutralized.[3] The choice between the two often depends on the desired reaction rate, safety considerations, and the specific reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (4-hydroxybenzaldehyde) and the product (if a standard is available). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently reactive nucleophile: The phenolic hydroxyl group is not sufficiently activated. 2. Inactive propionylating agent: The propionyl chloride or anhydride may have degraded due to moisture. 3. Low reaction temperature: The reaction may be too slow at the current temperature.1. Ensure an appropriate amount of a suitable base (e.g., pyridine, triethylamine) is used to deprotonate the phenol. 2. Use freshly opened or properly stored propionylating agent. 3. Gently warm the reaction mixture, while monitoring with TLC to avoid side reactions.
Presence of Multiple Products (Side Reactions) 1. C-acylation (Fries Rearrangement): The propionyl group may have added to the aromatic ring instead of the hydroxyl group. This is more likely if a Lewis acid is present. 2. Di-acylation: If there are other nucleophilic groups, they might also react. 3. Hydrolysis of the product: The ester product can be hydrolyzed back to the starting materials if acidic conditions are present.[1]1. Avoid the use of Lewis acid catalysts. Ensure a non-nucleophilic base is used. Purify the product using column chromatography. 2. Use a protecting group strategy if other reactive functional groups are present. 3. Ensure complete neutralization of any acidic byproducts by using a sufficient amount of base.
Difficulty in Product Isolation 1. Product is soluble in the aqueous phase: This can happen during the workup if the product has some water solubility. 2. Formation of an emulsion during extraction: This can make phase separation difficult. 3. Product "oiling out" during recrystallization: The product separates as an oil instead of crystals.1. Perform multiple extractions with a suitable organic solvent. Saturate the aqueous layer with brine to decrease the solubility of the organic product. 2. Add brine to the separatory funnel to help break the emulsion. 3. Ensure the correct solvent system is used for recrystallization. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise to induce crystallization.
Product is Contaminated with Starting Material 1. Incomplete reaction: The reaction was not allowed to proceed to completion. 2. Insufficient propionylating agent: Not enough acylating agent was used to react with all the starting material.1. Monitor the reaction with TLC until the starting material is consumed. 2. Use a slight excess (1.1-1.2 equivalents) of the propionylating agent. 3. Purify the crude product using column chromatography or recrystallization.

Data Presentation

The following table presents hypothetical yield data for the synthesis of this compound under different conditions to illustrate the impact of key reaction parameters.

Run Base (equivalents) Propionylating Agent Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of C-acylated Byproduct (%)
1Pyridine (1.2)Propionyl Chloride25485< 1
2Triethylamine (1.2)Propionyl Chloride25482< 1
3Pyridine (1.2)Propionic Anhydride50675< 1
4NonePropionyl Chloride2524< 5-
5Pyridine (1.2) + AlCl₃ (0.1)Propionyl Chloride2541070

Note: The data in this table is illustrative and intended to demonstrate the expected trends in the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound using Propionyl Chloride

Materials:

  • 4-Hydroxybenzaldehyde

  • Propionyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization or column chromatography (e.g., ethanol, hexane/ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Reaction Pathway

Reaction_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate Phenoxide Intermediate 4-Hydroxybenzaldehyde->Intermediate + Base Propionyl_Chloride Propionyl Chloride Product This compound Propionyl_Chloride->Product Base Base (e.g., Pyridine) Byproduct Pyridinium Hydrochloride Base->Byproduct Intermediate->Product + Propionyl Chloride

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Dissolve 4-Hydroxybenzaldehyde in DCM B Add Base (Pyridine) A->B C Cool to 0°C B->C D Add Propionyl Chloride C->D E React at Room Temperature D->E F Workup (Wash with HCl, NaHCO3, Brine) E->F G Dry and Concentrate F->G H Purify (Recrystallization or Chromatography) G->H I Characterize Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check TLC of Reaction Mixture Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Side Products Present? Check_Reaction->Side_Products Extend_Time Extend Reaction Time or Increase Temperature Incomplete_Reaction->Extend_Time Yes Check_Reagents Check Reagent Purity and Stoichiometry Incomplete_Reaction->Check_Reagents No Purify Optimize Purification (Recrystallization/Chromatography) Side_Products->Purify Yes Fries_Rearrangement Possible C-acylation/ Fries Rearrangement Side_Products->Fries_Rearrangement If specific byproduct is observed Avoid_Lewis_Acids Avoid Lewis Acids Fries_Rearrangement->Avoid_Lewis_Acids

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 4-Formylphenyl Propionate Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses potential issues researchers might encounter when working with 4-Formylphenyl propionate and similar aromatic esters in solution.

Question Answer
Why is my this compound solution showing a rapid decrease in purity over time? The most probable cause is chemical degradation. Given its structure, this compound is susceptible to two primary degradation pathways: hydrolysis of the ester linkage and oxidation of the aldehyde group. Hydrolysis will yield 4-formylphenol and propionic acid, while oxidation will convert the aldehyde to a carboxylic acid, forming 4-carboxyphenyl propionate. The rate of these reactions can be influenced by solvent, pH, temperature, and light exposure.
I am observing the appearance of new peaks in my HPLC chromatogram during a stability study. What could they be? These new peaks likely represent degradation products. For this compound, the primary degradation products would be 4-formylphenol and propionic acid (from hydrolysis) or 4-carboxyphenyl propionate (from oxidation). To confirm the identity of these peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy can be employed to determine their molecular weight and structure.[1][2]
My compound is not fully dissolving in the chosen solvent. How can this affect stability? Poor solubility can lead to inaccurate and irreproducible stability data. If the compound is not fully dissolved, you will be analyzing a saturated solution, and any degradation might not be accurately quantified. It is crucial to ensure complete dissolution in a suitable solvent system. Consider using co-solvents, but be aware that the solvent itself can impact stability. For instance, protic solvents like water or methanol can facilitate hydrolysis.
I am getting inconsistent results between different batches of my stability study. What should I check? Inconsistent results can stem from several factors: Variability in storage conditions: Ensure that temperature, light exposure, and humidity are tightly controlled for all samples.Inconsistent sample preparation: Pipetting errors, variations in concentration, and differences in the time between sample preparation and analysis can all contribute to variability.Analytical method variability: Ensure your analytical method, such as HPLC, is validated for robustness and reproducibility.[1][3][4] Check for issues with the column, mobile phase preparation, and detector performance.Container interactions: The compound may adsorb to or react with the storage container. Using inert materials like amber glass vials is recommended.

Frequently Asked Questions (FAQs)

Question Answer
What are the most critical factors affecting the stability of this compound in solution? The most critical factors are pH , temperature , and the solvent . Esters are generally susceptible to hydrolysis, which is catalyzed by both acid and base. Therefore, maintaining a neutral pH is often crucial for stability. Elevated temperatures will accelerate the rate of degradation. The choice of solvent is also critical, as protic solvents can participate in hydrolysis.[5]
What is a forced degradation study and why is it important? A forced degradation or stress study involves subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[4] This helps to identify potential degradation products and pathways, and to develop a stability-indicating analytical method that can separate the parent compound from its degradants.[6]
Which analytical techniques are best suited for monitoring the stability of this compound? High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying the parent compound and its degradation products due to its high sensitivity and accuracy.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the degradants.[1]
How should I store solutions of this compound to maximize stability? While specific data is unavailable, general best practices for storing ester-containing compounds include: Low Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.Protection from Light: Use amber vials or store in the dark to prevent photolytic degradation.Inert Atmosphere: For compounds sensitive to oxidation, purging the vial with an inert gas like nitrogen or argon before sealing can be beneficial.Neutral pH: If possible, buffer the solution to a neutral pH.
What is a stability-indicating method? A stability-indicating analytical method is a validated quantitative method that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) or, in this case, this compound, due to degradation. It must also be able to separate and quantify the degradation products. HPLC is a commonly used technique for developing stability-indicating methods.[1][6]

Quantitative Data Summary

As no specific stability data for this compound was found, the following table is a template for researchers to record their own experimental data. This will allow for a clear and structured comparison of stability under various conditions.

Condition Solvent pH Temperature (°C) Time Point Initial Concentration (µg/mL) Concentration at Time Point (µg/mL) % Remaining Degradation Products Observed (Peak Area %)
1Acetonitrile:Water (50:50)7.0250 hr100%
24 hr
72 hr
2Acetonitrile:Water (50:50)4.0250 hr100%
24 hr
72 hr
3Acetonitrile:Water (50:50)9.0250 hr100%
24 hr
72 hr
4MethanolN/A400 hr100%
24 hr
72 hr

Experimental Protocols

Protocol: General Stability Study of this compound in Solution via HPLC

1. Objective: To evaluate the stability of this compound in a given solvent system under specified temperature and pH conditions over a set period.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • HPLC column (e.g., C18)

  • pH meter

  • Temperature-controlled chamber/incubator

  • Amber glass vials with inert caps

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the chosen solvent system (e.g., acetonitrile:water buffer) to achieve the desired final concentration in volumetric flasks.

    • Adjust the pH of the solution, if required, using dilute acid or base.

    • Aliquot the final solution into multiple amber glass vials, ensuring each vial is filled to minimize headspace.

  • Storage:

    • Store the vials in a temperature-controlled chamber at the desired temperature(s). Protect from light.

  • Sample Analysis (Time Points):

    • At each designated time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours), withdraw one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • If necessary, dilute the sample to fall within the linear range of the HPLC calibration curve.

    • Inject the sample into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid). The exact conditions will need to be developed to achieve good separation between the parent compound and potential degradants.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 30 °C

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial (time zero) concentration.

    • Monitor the appearance and growth of any new peaks, which indicate degradation products.

Visualizations

G main This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) main->hydrolysis oxidation Oxidation ([O], light) main->oxidation prod1 4-Formylphenol hydrolysis->prod1 + prod2 Propionic Acid hydrolysis->prod2 prod3 4-Carboxyphenyl propionate oxidation->prod3

Caption: Potential degradation pathways of this compound.

G start Define Stability Study Parameters (Solvent, pH, Temp, Time Points) prep Prepare Stock and Stability Samples start->prep store Store Samples Under Controlled Conditions prep->store analyze Analyze Samples at Each Time Point via HPLC store->analyze data Quantify Parent Compound and Degradants analyze->data report Report % Remaining and Identify Degradation Pathway data->report end Determine Stability Profile report->end

Caption: General workflow for a compound stability study.

References

Technical Support Center: Purification of 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Formylphenyl propionate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities typically arise from unreacted starting materials or byproducts of the esterification reaction. These can include:

  • 4-Hydroxybenzaldehyde: Incomplete esterification will leave the starting phenolic compound.

  • Propionic acid or Propionic anhydride/chloride: Excess acylating agent or hydrolysis of the anhydride/chloride can result in this acidic impurity.

  • Polymeric byproducts: Under certain conditions, self-condensation of 4-hydroxybenzaldehyde can lead to the formation of polymeric impurities.

  • Side-reaction products: Depending on the specific synthetic route, other minor impurities may be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: My purified this compound has a low melting point. What could be the issue?

A3: A low or broad melting point is a strong indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification by recrystallization or column chromatography is recommended.

Q4: I am observing a poor yield after purification. What are the potential causes?

A4: Low yields can result from several factors, including:

  • Incomplete reaction: The initial synthesis may not have gone to completion.

  • Loss during workup: Product may be lost during extraction and washing steps.

  • Suboptimal purification conditions: For recrystallization, the chosen solvent may be too good, leading to significant loss of product in the mother liquor. For column chromatography, improper solvent selection can lead to poor separation and loss of product.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Oiling out during cooling The compound is too soluble in the chosen solvent, or the solution is too concentrated. Cooling is too rapid.Add a small amount of a co-solvent in which the compound is less soluble (e.g., hexanes if using ethyl acetate). Ensure the solution is not supersaturated before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation The solution is too dilute. The compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by carefully evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce the overall yield.
Low recovery of pure product The chosen recrystallization solvent is not ideal. A significant amount of product remains dissolved in the mother liquor.Test a variety of solvents or solvent mixtures on a small scale to find the optimal system where the compound has high solubility at high temperatures and low solubility at low temperatures. Concentrate the mother liquor and perform a second recrystallization to recover more product.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of spots on TLC The solvent system (eluent) is not optimal.Systematically vary the polarity of the eluent. A good starting point for this compound is a mixture of ethyl acetate and hexanes. The ideal eluent should give the product an Rf value of approximately 0.3 on the TLC plate.[1]
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexanes, you can increase it to 20%, 30%, and so on.
Broad or tailing bands The column was not packed properly. The sample was loaded in too large a volume of solvent. The column was overloaded.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[1] Dissolve the sample in a minimal amount of the eluent for loading. If the sample is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[2] Use an appropriate amount of silica gel for the amount of crude material (a general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[1]
Cracking of the silica gel bed The column was allowed to run dry. Improper packing.Always keep the solvent level above the top of the silica gel. Pack the column carefully as a slurry to avoid air bubbles and channels.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. A mixture of ethyl acetate and a saturated hydrocarbon like hexanes or heptane is often effective for similar compounds.[4]

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., ethyl acetate) by heating. If the solid dissolves completely, allow the solution to cool to room temperature and then in an ice bath. The formation of a good crystalline precipitate indicates a potentially suitable solvent. If the compound is too soluble, a less polar co-solvent (anti-solvent) like hexanes can be added dropwise to the hot solution until it becomes slightly cloudy, then clarified by adding a few drops of the more polar solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen primary solvent (e.g., ethyl acetate). Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper before transferring them to a watch glass for complete drying.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes.[1] Adjust the ratio to achieve good separation between the product spot and any impurity spots. The target compound should ideally have an Rf value of around 0.3.[3]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the column with a pipette.[2]

    • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a pipette bulb or compressed air) to begin the flow. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Systems for Purification of this compound (Illustrative)

Purification MethodSolvent SystemTypical Ratio (v/v)Expected Purity
RecrystallizationEthyl Acetate / Hexanes1:2 to 1:5>98%
Column ChromatographyEthyl Acetate / HexanesGradient elution from 5:95 to 30:70>99%

Note: The optimal ratios and resulting purity will depend on the specific impurities present in the crude material.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Decision1 Are impurities significantly different in polarity? TLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes ColumnChrom Column Chromatography Decision1->ColumnChrom No PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: General workflow for the purification of this compound.

Purification_Decision_Tree Start Start with Crude Product CheckPurity Assess Purity (e.g., TLC, NMR) Start->CheckPurity IsSolid Is the crude product a solid? CheckPurity->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (oily) CheckRecryst Is recrystallization effective? Recrystallization->CheckRecryst CheckRecryst->ColumnChrom No FinalProduct Pure this compound CheckRecryst->FinalProduct Yes ColumnChrom->FinalProduct

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 4-formylphenyl propionate. The information is presented in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most common and industrially scalable method for synthesizing this compound is the esterification of 4-hydroxybenzaldehyde with a propionylating agent, such as propionyl chloride or propionic anhydride. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Q2: What are the critical parameters to control during the scale-up of this esterification?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions can lead to side products. Efficient heat management is crucial.

  • Rate of addition of reagents: Slow and controlled addition of the propionylating agent can prevent temperature spikes and minimize side reactions.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized overheating or high concentrations of reactants.

  • Purity of starting materials: Impurities in 4-hydroxybenzaldehyde or the propionylating agent can lead to undesired side products and lower yields.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities may include:

  • Unreacted 4-hydroxybenzaldehyde.

  • Propionic acid (from hydrolysis of the anhydride or as a byproduct).

  • Di-acylated byproducts or other side-reaction products.

  • Residual base or salts from the workup.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion rate.

  • Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side reactions due to high temperature. 3. Hydrolysis of the propionylating agent or product. 4. Loss of product during workup and purification.1. Increase reaction time or temperature moderately. Ensure efficient mixing. 2. Improve temperature control with a more efficient cooling system. Add the propionylating agent dropwise. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen). 4. Optimize the purification protocol. For example, adjust the solvent system for extraction or recrystallization.
Product is Contaminated with Starting Material (4-hydroxybenzaldehyde) 1. Insufficient amount of propionylating agent. 2. Inefficient purification.1. Use a slight excess (1.1-1.2 equivalents) of the propionylating agent. 2. During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted 4-hydroxybenzaldehyde. Optimize recrystallization or chromatography conditions.
Formation of Dark-Colored Impurities 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials.1. Maintain a lower reaction temperature. 2. Use high-purity starting materials. Consider purifying the 4-hydroxybenzaldehyde before use if necessary.
Difficulties in Product Isolation/Purification 1. Product is an oil and does not crystallize. 2. Emulsion formation during extraction.1. Try different solvent systems for recrystallization. If it remains an oil, consider purification by column chromatography. 2. Add a saturated brine solution to the aqueous layer to break the emulsion. Avoid vigorous shaking during extraction.

Experimental Protocols

Synthesis of this compound via Esterification with Propionyl Chloride

This protocol is a representative procedure for the laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.

Materials:

  • 4-Hydroxybenzaldehyde

  • Propionyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Propionyl Chloride: Add propionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding 1M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following tables provide representative data for phenolic esterification reactions, which can serve as a baseline for optimizing the synthesis of this compound.

Table 1: Effect of Base on a Representative Phenolic Esterification

BaseEquivalentsReaction Time (h)Yield (%)Purity (%)
Pyridine1.2392>98
Triethylamine1.5488>97
Sodium Hydroxide (aq)1.1285 (some hydrolysis observed)~95

Table 2: Effect of Solvent on a Representative Phenolic Esterification

SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Dichloromethane (DCM)Room Temperature392
Tetrahydrofuran (THF)Room Temperature489
Toluene50290

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start Dissolve 4-Hydroxybenzaldehyde and Base in Solvent add_reagent Add Propionyl Chloride dropwise at 0-5 °C start->add_reagent 1 react Stir at Room Temperature (Monitor by TLC/HPLC) add_reagent->react 2 quench Quench with 1M HCl react->quench 3 extract Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) quench->extract 4 dry Dry Organic Layer extract->dry 5 concentrate Concentrate under Reduced Pressure dry->concentrate 6 purify Purify by Recrystallization or Chromatography concentrate->purify 7 product This compound purify->product 8

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Purity? incomplete_reaction Incomplete Reaction start->incomplete_reaction Check TLC/HPLC side_reactions Side Reactions start->side_reactions Analyze Impurity Profile workup_loss Workup/Purification Loss start->workup_loss Assess Mass Balance optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions control_temp Improve Temperature Control & Reagent Addition Rate side_reactions->control_temp optimize_purification Optimize Purification Method (Solvents, Washes) workup_loss->optimize_purification end Improved Synthesis optimize_conditions->end Re-run Experiment control_temp->end Re-run Experiment optimize_purification->end Re-run Experiment

Caption: Troubleshooting decision tree for optimizing the synthesis.

managing the reactivity of 4-Formylphenyl propionate in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Formylphenyl propionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for managing the reactivity of this compound, a bifunctional molecule with both an aldehyde and an ester group. Understanding its chemoselectivity is crucial for successful multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and their typical reactions?

A1: this compound has two key reactive sites: the aldehyde (-CHO) group and the propionate ester (-OOCCH₂CH₃) group.

  • Aldehyde Group: This is a highly reactive electrophilic center. It readily undergoes nucleophilic addition and related reactions such as:

    • Reductive amination to form amines.

    • Wittig reactions to form alkenes.[1][2]

    • Knoevenagel condensation with active methylene compounds.[3]

    • Reduction to a primary alcohol.

    • Oxidation to a carboxylic acid.

  • Ester Group: The ester is also an electrophilic site, but generally less reactive than the aldehyde. It can undergo:

    • Hydrolysis (saponification) under basic or acidic conditions to yield a phenol and propionic acid.

    • Transesterification.

    • Reduction to an alcohol, though this typically requires stronger reducing agents than aldehyde reduction.

Q2: I need to perform a reaction on the aldehyde group. Will the ester interfere?

A2: In many cases, you can selectively react the aldehyde without affecting the ester. Aldehydes are significantly more reactive towards many nucleophiles than esters. For instance, reactions like the Wittig olefination and reductive amination can be performed chemoselectively on the aldehyde.[1] However, reaction conditions must be carefully chosen to avoid side reactions with the ester, such as hydrolysis under strongly basic or acidic conditions.

Q3: How can I selectively modify the ester group in the presence of the aldehyde?

A3: Selectively reacting the ester while preserving the aldehyde is more challenging due to the aldehyde's high reactivity. The most common strategy is to first protect the aldehyde group.

  • Protection: Convert the aldehyde into a less reactive functional group, such as an acetal (using a diol like ethylene glycol under acidic conditions).

  • Ester Modification: Perform the desired reaction on the ester (e.g., hydrolysis).

  • Deprotection: Remove the protecting group to regenerate the aldehyde, typically by acid-catalyzed hydrolysis.

Q4: What are the optimal storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is incompatible with strong oxidizing agents.[4] Aldehydes can be sensitive to air and light, potentially leading to oxidation of the formyl group to a carboxylic acid over time. Storage under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.

Troubleshooting Guides

Issue 1: Low Yield in Wittig Reaction

Symptom: The Wittig reaction with this compound results in a low yield of the desired alkene, or recovery of unreacted starting material.

Possible Causes & Solutions:

  • Base Strength: The base used to generate the ylide might not be strong enough, or it may be hydrolyzing the ester group.

    • Solution: Use a strong, non-nucleophilic base like n-BuLi or NaH to form the ylide in situ before adding the aldehyde.[2][5] Avoid aqueous bases that could saponify the ester.

  • Ylide Stability: If using a stabilized ylide (e.g., from a phosphonium salt with an adjacent electron-withdrawing group), it may be less reactive and require heating, which could promote side reactions.[5]

    • Solution: For less reactive ketones and some aldehydes, a non-stabilized ylide is often more effective. Ensure the reaction is run under anhydrous conditions, as water will quench the ylide.

  • Steric Hindrance: The phosphonium ylide or the aldehyde substrate may be sterically hindered, slowing down the reaction.

    • Solution: Increase the reaction time or temperature moderately. Be aware that prolonged heating can lead to decomposition or side reactions.

Issue 2: Unwanted Ester Hydrolysis during Aldehyde Modification

Symptom: During a reaction intended to modify the aldehyde (e.g., Knoevenagel condensation), the propionate ester is partially or fully hydrolyzed.

Possible Causes & Solutions:

  • pH of Reaction: The reaction is being run under conditions that are too acidic or too basic, catalyzing ester hydrolysis.

    • Solution (for Knoevenagel): Use a mild base as a catalyst, such as piperidine or pyridine, often with a catalytic amount of acetic acid, instead of strong bases like NaOH or KOH.[3][6] This minimizes the concentration of hydroxide ions available for saponification.

    • Solution (General): If harsh conditions are unavoidable, protect the aldehyde group as an acetal first, perform the ester modification, and then deprotect the aldehyde.[7]

Issue 3: Aldehyde is Reduced during an Attempted Ester Reduction

Symptom: When trying to reduce the ester to an alcohol using a reagent like LiAlH₄, the aldehyde is also reduced.

Possible Causes & Solutions:

  • Lack of Chemoselectivity: Powerful reducing agents like LiAlH₄ will readily reduce both aldehydes and esters.

    • Solution 1 (Protecting Group): Protect the aldehyde as an acetal before performing the reduction with LiAlH₄. The acetal is stable to these conditions. Follow with an acidic workup to deprotect the aldehyde, which will now be a primary alcohol from the ester reduction.

    • Solution 2 (Selective Aldehyde Reduction First): If the goal is to selectively reduce the aldehyde, use a milder reducing agent.

Data Presentation: Selective Aldehyde Reduction

The following table summarizes conditions for the selective reduction of an aromatic aldehyde in the presence of an ester.

ReagentSolventTemperature (°C)Typical Yield (%)Notes
NaBH₄Ethanol/Methanol0 to 25>90Standard, mild conditions. Highly chemoselective for aldehydes over esters.
NaBH(OAc)₃Dichloroethane (DCE)25>95Commonly used in reductive aminations; very selective for aldehydes/imines.[8]
H₂ / Pd/C (low pressure)Ethanol25VariableCan sometimes be selective, but over-reduction of the ester is a risk.

Experimental Protocols

Protocol 1: Selective Knoevenagel Condensation

This protocol describes the reaction of this compound with malononitrile to form an α,β-unsaturated product, minimizing ester hydrolysis.[3][9]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and toluene as the solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reductive Amination

This protocol details the formation of a secondary amine from this compound and a primary amine (e.g., benzylamine).[10][11]

  • Imine Formation: In a flask, dissolve this compound (1.0 eq) and benzylamine (1.05 eq) in an anhydrous solvent like dichloroethane (DCE) or methanol. Add a drying agent like anhydrous MgSO₄ if necessary. Stir at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reagent is mild and selective for the imine in the presence of the ester.[8]

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting secondary amine by column chromatography.

Visualizations

Logical Workflow for Synthesis Planning

The diagram below outlines the decision-making process when planning a multi-step synthesis starting with this compound.

G start Start: this compound q1 Which group to modify first? start->q1 aldehyde_path Modify Aldehyde q1->aldehyde_path Aldehyde ester_path Modify Ester q1->ester_path Ester q2_aldehyde Are reaction conditions mild for the ester? aldehyde_path->q2_aldehyde protect_aldehyde Protect Aldehyde first (e.g., form Acetal) ester_path->protect_aldehyde proceed_aldehyde Proceed with reaction (e.g., Wittig, Reductive Amination) q2_aldehyde->proceed_aldehyde Yes q2_aldehyde->protect_aldehyde No final_product Final Product proceed_aldehyde->final_product ester_reaction Perform ester modification (e.g., Hydrolysis) protect_aldehyde->ester_reaction deprotect Deprotect Aldehyde ester_reaction->deprotect deprotect->final_product

Caption: Decision workflow for multi-step synthesis.

Troubleshooting Low Yield in Wittig Reaction

This flowchart helps diagnose potential reasons for a low-yielding Wittig reaction.

G start Low Yield in Wittig Reaction q1 Was the ylide pre-formed under anhydrous conditions? start->q1 a1_yes Check Base Strength q1->a1_yes Yes a1_no Ylide quenched by water. Ensure all reagents and solvents are dry. q1->a1_no No q2 Is the base strong enough (e.g., n-BuLi, NaH)? a1_yes->q2 a2_yes Check for ester hydrolysis. Analyze byproducts for phenol. q2->a2_yes Yes a2_no Incomplete ylide formation. Use a stronger, non-nucleophilic base. q2->a2_no No q3 Is ester hydrolysis observed? a2_yes->q3 a3_yes Base is attacking the ester. Use a non-nucleophilic base or protect the ester. q3->a3_yes Yes a3_no Consider steric hindrance or ylide stability. Try longer reaction time or gentle warming. q3->a3_no No

Caption: Troubleshooting flowchart for the Wittig reaction.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Formylphenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantification and purity assessment of 4-Formylphenyl propionate. While specific validated methods for this compound are not widely published, this document outlines standard approaches based on the analysis of structurally similar compounds, such as propionic acid derivatives and pharmaceutical impurities. The information herein is intended to guide researchers in the development and validation of robust analytical methods for this compound, ensuring data integrity and regulatory compliance.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and effective techniques for the analysis of non-volatile and volatile organic compounds, respectively. The choice between these methods for this compound would depend on the specific analytical requirements, such as the need to analyze thermally labile impurities or the desired sensitivity.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Typical Stationary Phase C18, C8Phenyl(5%)-methyl(95%)polysiloxane
Typical Mobile Phase Acetonitrile, Methanol, Water, BuffersInert gases (Helium, Nitrogen)
Detection UV-Visible, Diode Array, Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent, potential derivatization.
Advantages Versatile, wide range of detectors, suitable for a broad range of compounds.High resolution, sensitive detectors (FID), ideal for volatile impurities.
Limitations Lower resolution than GC for some compounds, requires solvent disposal.Not suitable for non-volatile or thermally unstable compounds.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using HPLC and GC. These are starting points and should be optimized and validated for your specific application.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products.[1][2][3]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 50 µg/mL.

Gas Chromatography (GC-FID) Method

GC with Flame Ionization Detection (FID) is a robust method for quantifying volatile organic compounds.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Detector Temperature (FID): 280°C

  • Injection Volume: 1 µL (split mode, 50:1)

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of dichloromethane to obtain a stock solution of 1 mg/mL.

  • Prepare working standards by serial dilution in dichloromethane.

Validation of Analytical Methods

Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose.[4][5][6] The key validation parameters according to the International Council for Harmonisation (ICH) guidelines are summarized below with representative acceptance criteria.

Validation ParameterHPLC MethodGC MethodAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 5010 - 500Dependent on application
Accuracy (% Recovery) 99.5 ± 1.2%98.9 ± 1.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.11Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.33Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank, placebo, or degradation products.No interference from blank or solvent.Peak purity index > 0.99

Visualizations

The following diagrams illustrate the typical workflow for analytical method validation and a comparison of the key performance attributes of HPLC and GC for the analysis of a compound like this compound.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_implementation Implementation define_purpose Define Analytical Purpose select_method Select Method (HPLC/GC) define_purpose->select_method develop_protocol Develop Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis robustness->routine_analysis method_transfer Method Transfer routine_analysis->method_transfer

Caption: A general workflow for the validation of an analytical method.

HPLC_vs_GC_Comparison cluster_hplc HPLC cluster_gc GC cluster_shared Shared Attributes hplc_versatility High Versatility quantitative Quantitative hplc_versatility->quantitative hplc_nonvolatile Analyzes Non-Volatile Compounds hplc_nonvolatile->quantitative hplc_thermolabile Suitable for Thermally Labile Compounds hplc_thermolabile->quantitative hplc_sensitivity High Sensitivity (UV/MS) qualitative Qualitative (with MS) hplc_sensitivity->qualitative gc_resolution High Resolution gc_resolution->quantitative gc_volatile For Volatile Compounds gc_volatile->quantitative gc_impurities Excellent for Volatile Impurities gc_impurities->quantitative gc_robustness Robust & Reliable (FID) gc_robustness->quantitative validated Requires Validation quantitative->validated qualitative->validated

Caption: Comparison of HPLC and GC for this compound analysis.

References

HPLC vs. GC-MS for the Analysis of 4-Formylphenyl Propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Formylphenyl propionate, a key intermediate in various synthetic processes. This comparison is supported by experimental protocols and representative performance data for analogous compounds.

At a Glance: HPLC and GC-MS for this compound

FeatureHPLCGC-MS
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility and mass-to-charge ratio.
Suitability for this compound Well-suited due to its polarity and UV absorbance.Potentially challenging due to a likely high boiling point, may require high inlet temperatures.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility.
Detection UV-Vis, PDA, Fluorescence, Mass Spectrometry.Mass Spectrometry (provides structural information).
Sensitivity Typically in the ppm to ppb range.[1]Can reach lower detection limits (ppb to ppt range).[2]
Selectivity Good, can be optimized with mobile phase and column selection.Excellent, provides mass spectral data for compound identification.
Typical Run Time 10-30 minutes.15-40 minutes.
Cost Generally lower initial instrument cost.Higher initial instrument cost.

Logical Workflow for Analytical Method Selection

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation. The following diagram illustrates a logical workflow for selecting the appropriate technique.

Analytical Method Selection Workflow for Method Selection start Define Analytical Goal (Quantification, Impurity Profiling) compound_properties Assess Physicochemical Properties of this compound start->compound_properties decision_volatility Is the compound sufficiently volatile and thermally stable? compound_properties->decision_volatility hplc_path HPLC Analysis data_analysis_hplc Data Analysis (Peak Area vs. Concentration) hplc_path->data_analysis_hplc gcms_path GC-MS Analysis derivatization Consider Derivatization gcms_path->derivatization data_analysis_gcms Data Analysis (Mass Spectrum & Peak Area) gcms_path->data_analysis_gcms decision_volatility->hplc_path No decision_volatility->gcms_path Yes end Report Results data_analysis_hplc->end data_analysis_gcms->end

A logical workflow for selecting between HPLC and GC-MS.

Quantitative Data Comparison

ParameterHPLC (for Benzaldehyde Derivatives)GC-MS (for Propionate Esters)
Linearity (R²) > 0.999[3]> 0.99
Limit of Detection (LOD) 30 - 110 ng/mL[1]0.5 - 20 ng/g (ppb)[2]
Limit of Quantitation (LOQ) 100 - 400 ng/mL[1]1.5 - 60 ng/g (ppb)
Precision (%RSD) < 2%[3]< 10%
Accuracy/Recovery (%) 98 - 102%[3]80 - 115%[2]

Experimental Protocols

The following are proposed starting methods for the analysis of this compound by HPLC and GC-MS, based on established methods for similar compounds. Method optimization will be necessary for specific applications.

HPLC-UV Method

This method is based on the analysis of benzaldehyde and related compounds.[3][4]

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the expected linear range of the instrument.

GC-MS Method

This protocol is adapted from methods for the analysis of fragrance esters and other semi-volatile compounds.[5][6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C (optimization may be required based on the thermal stability of this compound).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Concluding Remarks

For the routine quantitative analysis of this compound, HPLC with UV detection appears to be the more straightforward and robust technique. Its suitability for polar, non-volatile compounds, coupled with simpler sample preparation, makes it an excellent choice for quality control and purity assessments.

GC-MS, on the other hand, offers superior selectivity and sensitivity, providing unequivocal identification through mass spectral data. However, the likely high boiling point of this compound may necessitate high inlet temperatures, which could lead to thermal degradation. Derivatization could mitigate this but adds complexity to the sample preparation process. Therefore, GC-MS is the preferred method when trace-level detection and structural confirmation are critical, such as in impurity profiling or metabolomics studies.

Ultimately, the choice between HPLC and GC-MS will depend on the specific requirements of the analysis. For many applications, the two techniques can be seen as complementary, with HPLC providing reliable quantification and GC-MS offering in-depth structural elucidation.

References

Navigating Cross-Reactivity: A Comparative Guide to Evaluating 4-Formylphenyl Propionate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity is paramount in the early stages of compound evaluation. This guide addresses the topic of 4-Formylphenyl propionate, a compound for which public biological activity and cross-reactivity data is limited. In the absence of direct experimental results for this specific molecule, this document provides a comparative framework for its potential biological activities based on the well-established profile of the broader class of aryl propionic acid derivatives. Furthermore, it offers detailed experimental protocols for key assays to assess both on-target and off-target effects, providing a roadmap for the comprehensive evaluation of novel chemical entities like this compound.

Introduction to Aryl Propionic Acid Derivatives

Aryl propionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Prominent members of this family, such as ibuprofen and naproxen, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation, pain, and fever.[1] Beyond their anti-inflammatory properties, various derivatives have been investigated for a range of biological activities, including antibacterial, anticonvulsant, and anticancer effects.[1][2][3] Given its structural similarity, it is plausible that this compound may exhibit similar biological activities.

Hypothetical Biological Evaluation Workflow

A systematic approach to evaluating a novel compound like this compound is crucial. The following workflow outlines a standard procedure for characterizing its biological activity and potential for cross-reactivity.

Biological Evaluation Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity & Off-Target Effects) cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B COX-1/COX-2 Inhibition Assays A->B C Cytotoxicity Assays (e.g., MTT) A->C G IC50 Determination & Selectivity Index B->G H Therapeutic Index Calculation C->H D hERG Channel Inhibition Assay I Cross-Reactivity Profile Analysis D->I E CYP450 Inhibition Assay Panel E->I F Broad Kinase Screening Panel F->I G->H H->I

Figure 1: Hypothetical workflow for the biological evaluation of this compound.

On-Target Activity Assessment: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many aryl propionic acid derivatives is the inhibition of COX-1 and COX-2 enzymes.[1] An initial assessment of this compound would involve determining its inhibitory activity against these two isoforms.

Comparative Data for Common Aryl Propionic Acids

While specific data for this compound is unavailable, the following table provides a reference for the COX inhibitory potency of well-known NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen1.3 - 158.5 - 370~0.04 - 0.5
Naproxen0.6 - 7.23.5 - 83~0.07 - 0.9
Celecoxib2.6 - 150.04 - 0.8~30 - 100

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: COX Inhibitor Screening Assay

This protocol is adapted from commercially available colorimetric and fluorometric assay kits.[5][6]

  • Reagent Preparation : Prepare assay buffer, heme, and arachidonic acid (substrate) solutions. Dilute COX-1 and COX-2 enzymes to the desired concentration.

  • Plate Setup : In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.

  • Compound Addition : Add various concentrations of this compound (or control compounds) to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation : Incubate the plate to allow the compound to bind to the enzyme.

  • Initiate Reaction : Add arachidonic acid to all wells to start the reaction.

  • Detection : After a specified incubation time, add a colorimetric or fluorometric probe that reacts with the product of the peroxidase activity of COX.

  • Measurement : Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis : Calculate the percent inhibition for each concentration and determine the IC50 value by plotting the data on a dose-response curve.

General Cytotoxicity Assessment

It is essential to determine the general cytotoxicity of a compound to distinguish between specific pharmacological effects and non-specific cell death. The MTT assay is a widely used method for this purpose.[7][8][9][10]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding : Plate cells (e.g., a relevant human cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.

Cross-Reactivity and Off-Target Screening

Cross-reactivity, or the interaction of a drug with unintended targets, is a major cause of adverse drug reactions.[11][12] Key areas of concern for many small molecules include cardiac ion channels and drug-metabolizing enzymes.

hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[13] Assessing the hERG liability of a new compound is a critical step in safety pharmacology.

Experimental Protocol: Automated Patch Clamp hERG Assay
  • Cell Preparation : Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).[14]

  • Automated Patch Clamp : Cells are captured on a planar patch clamp chip. A whole-cell configuration is established.

  • Voltage Protocol : Apply a specific voltage protocol to elicit the characteristic hERG tail current.[13][15]

  • Compound Application : Apply a vehicle solution followed by increasing concentrations of this compound.

  • Current Measurement : Record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis : Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

hERG Inhibition Mechanism cluster_0 Normal Cardiac Repolarization cluster_1 hERG Inhibition by Test Compound A hERG K+ Channel (Open) B K+ Efflux A->B C Cell Repolarization B->C D hERG K+ Channel F Blocked K+ Efflux D->F Inhibited E Test Compound (e.g., this compound) E->D G Delayed Repolarization (QT Prolongation) F->G

Figure 2: Signaling pathway illustrating hERG channel inhibition.
Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[16] Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.

Experimental Protocol: In Vitro CYP Inhibition Assay (Multi-isozyme)
  • System Preparation : Use human liver microsomes, which contain a mixture of CYP enzymes, or recombinant CYP isozymes.[17]

  • Incubation : Incubate the microsomes or recombinant enzymes with a specific probe substrate for each CYP isozyme (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of various concentrations of this compound.[18][19][20]

  • Reaction Termination : Stop the reaction after a set time.

  • Metabolite Quantification : Analyze the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Determine the rate of metabolite formation in the presence of the test compound relative to the vehicle control to calculate the IC50 value for each CYP isozyme.

Conclusion

While direct biological data for this compound remains to be established, its structural classification as an aryl propionic acid derivative suggests a potential for anti-inflammatory activity through COX inhibition. However, as with any novel compound, a thorough investigation of its broader pharmacological profile is essential. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for researchers to assess the on-target efficacy, general cytotoxicity, and key cross-reactivity liabilities of this compound and other new chemical entities. This systematic approach is fundamental to identifying promising drug candidates with a favorable safety profile.

References

comparing the efficacy of different synthetic routes to 4-Formylphenyl propionate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 4-Formylphenyl propionate, a valuable intermediate in various chemical syntheses. The comparison focuses on the efficacy, reaction conditions, and potential outcomes of two main strategies: the esterification of 4-hydroxybenzaldehyde and the formylation of phenyl propionate. The information presented is supported by established principles of organic synthesis to aid researchers in selecting the optimal methodology for their specific applications.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic disconnections. The first and most direct approach involves the formation of the ester bond from 4-hydroxybenzaldehyde and a propionylating agent. The second strategy entails the introduction of a formyl group onto a pre-existing phenyl propionate backbone. Each route presents distinct advantages and challenges in terms of reagent availability, reaction control, and overall efficiency.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key parameters for the two primary synthetic routes to this compound. The data for Route 1 is based on well-established esterification protocols, while the data for Route 2 represents an analysis of various formylation reactions applied to an ester-substituted benzene ring.

ParameterRoute 1: Esterification of 4-HydroxybenzaldehydeRoute 2: Formylation of Phenyl Propionate
Starting Materials 4-Hydroxybenzaldehyde, Propionic Anhydride/Propionyl ChloridePhenyl Propionate, Formylating Agent (e.g., DMF/POCl₃, CHCl₃, Hexamethylenetetramine)
Key Reagents Base (e.g., Pyridine, Triethylamine, or NaOH)Lewis Acid (for some methods), Strong Base
Reaction Type Nucleophilic Acyl SubstitutionElectrophilic Aromatic Substitution
Typical Yield High to QuantitativeVariable, generally moderate to low
Reaction Temperature 0 °C to room temperatureGenerally elevated temperatures required (can be up to 100°C or higher)[1]
Reaction Time Typically 1-4 hoursCan range from a few hours to overnight
Selectivity Highly selective for the hydroxyl groupMixture of ortho and para isomers expected, with para being a minor product in many cases.[2][3][4]
Scalability Generally straightforward to scale upCan be challenging due to harsh conditions and purification of isomers
Atom Economy Good, especially with propionic anhydrideLower, due to the use of activating agents and potential for side reactions

Experimental Protocols

Route 1: Esterification of 4-Hydroxybenzaldehyde

This route is based on the highly efficient Schotten-Baumann reaction conditions, adapted for propionylation.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Propionyl chloride (or Propionic Anhydride)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve propionyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1 M hydrochloric acid to neutralize the excess pyridine.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Route 2: Formylation of Phenyl Propionate (Vilsmeier-Haack Approach)

This protocol describes a representative formylation reaction. Note that this reaction is likely to produce a mixture of ortho and para isomers, requiring careful purification. The Vilsmeier-Haack reaction is generally effective for electron-rich aromatic compounds.[5][6][7]

Materials and Reagents:

  • Phenyl Propionate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium acetate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add phenyl propionate (1.0 eq) dissolved in 1,2-dichloroethane to the Vilsmeier reagent.

  • Heat the reaction mixture to 70-80 °C and stir for several hours to overnight. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the ortho and para isomers.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Synthetic_Routes_to_4_Formylphenyl_propionate cluster_0 Route 1: Esterification cluster_1 Route 2: Formylation start1 4-Hydroxybenzaldehyde product1 This compound start1->product1 Esterification reagent1 Propionyl Chloride / Pyridine reagent1->product1 start2 Phenyl Propionate intermediate2 Mixture of o/p Isomers start2->intermediate2 Formylation reagent2 Formylating Agent (e.g., Vilsmeier, Gattermann, Reimer-Tiemann, Duff) reagent2->intermediate2 product2 This compound intermediate2->product2 Purification

Caption: Overview of the two main synthetic routes to this compound.

Route_Comparison_Logic cluster_route1 Evaluation of Route 1 cluster_route2 Evaluation of Route 2 title Selection of Synthetic Route for this compound start Desired Product: This compound route1 Route 1: Esterification start->route1 route2 Route 2: Formylation start->route2 adv1 Advantages: - High Yield - High Selectivity - Mild Conditions route1->adv1 disadv1 Disadvantages: - None significant route1->disadv1 adv2 Advantages: - Utilizes different starting material route2->adv2 disadv2 Disadvantages: - Lower Yield - Mixture of Isomers - Harsh Conditions route2->disadv2 conclusion Conclusion: Route 1 is generally the more efficient and preferred method. adv1->conclusion disadv2->conclusion

Caption: Logical comparison of the two synthetic routes.

Conclusion

Based on the principles of organic synthesis, the esterification of 4-hydroxybenzaldehyde (Route 1) is the more efficacious and recommended synthetic route for preparing this compound. This method is characterized by high yields, excellent selectivity, mild reaction conditions, and operational simplicity. In contrast, the formylation of phenyl propionate (Route 2) is expected to be less efficient, yielding a mixture of ortho and para isomers that would necessitate challenging purification steps. The choice of a specific formylation reaction (e.g., Vilsmeier-Haack, Reimer-Tiemann, Duff) would also depend on the specific reactivity and stability of the phenyl propionate substrate under the required reaction conditions. For laboratory and potential industrial-scale synthesis of this compound, the esterification approach offers a more reliable and economical pathway.

References

Spectroscopic Validation of 4-Formylphenyl Propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-Formylphenyl propionate, a key intermediate in various synthetic pathways. Through a detailed comparison with structurally similar alternatives, 4-acetylphenyl propionate and 4-formylphenyl acetate, this document aims to provide a clear benchmark for the validation of its chemical structure using common spectroscopic techniques. All predicted data for this compound was generated using reputable online spectroscopic prediction tools.

Structural Comparison at a Glance

CompoundStructureKey Differentiating Feature
This compound Propionate ester with a formyl group
4-Acetylphenyl propionate Propionate ester with an acetyl group
4-Formylphenyl acetate Acetate ester with a formyl group

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and its alternatives.

¹H NMR Spectroscopy Data (Predicted/Experimental, 400 MHz, CDCl₃, δ in ppm)
ProtonsThis compound (Predicted)4-Acetylphenyl propionate (Experimental)4-Formylphenyl acetate (Experimental)
Aldehyde (-CHO)9.98 (s, 1H)-9.95 (s, 1H)
Aromatic (ortho to -CHO/-COCH₃)7.95 (d, J=8.4 Hz, 2H)7.98 (d, J=8.8 Hz, 2H)7.89 (d, J=8.4 Hz, 2H)
Aromatic (ortho to -OCO)7.25 (d, J=8.4 Hz, 2H)7.15 (d, J=8.8 Hz, 2H)7.26 (d, J=8.4 Hz, 2H)
Propionate/Acetate (-CH₂-/-CH₃)2.63 (q, J=7.6 Hz, 2H)2.60 (q, J=7.6 Hz, 2H)2.33 (s, 3H)
Propionate (-CH₃)1.25 (t, J=7.6 Hz, 3H)1.24 (t, J=7.6 Hz, 3H)-
Acetyl (-COCH₃)-2.59 (s, 3H)-
¹³C NMR Spectroscopy Data (Predicted/Experimental, 100 MHz, CDCl₃, δ in ppm)
CarbonThis compound (Predicted)4-Acetylphenyl propionate (Experimental for a similar compound)4-Formylphenyl acetate (Experimental)
Carbonyl (Ester, C=O)172.9171.5169.2
Carbonyl (Aldehyde/Acetyl, C=O)190.8196.9190.7
Aromatic (C-O)154.5154.4155.0
Aromatic (C-CHO/C-COCH₃)134.5134.7134.2
Aromatic (CH, ortho to -CHO/-COCH₃)131.5129.9131.3
Aromatic (CH, ortho to -OCO)122.5121.8122.3
Propionate/Acetate (-CH₂-/-CH₃)27.827.721.2
Propionate (-CH₃)9.19.2-
Acetyl (-COCH₃)-26.5-
Note: Experimental data for 4-acetylphenyl acetate was used for comparison of the acetylphenyl moiety.
Infrared (IR) Spectroscopy Data (Predicted/Experimental, cm⁻¹)
Functional GroupThis compound (Predicted)4-Acetylphenyl propionate (Experimental - N/A)4-Formylphenyl acetate (Experimental)
C=O Stretch (Ester)~1750-~1760
C=O Stretch (Aldehyde)~1700-~1700
C-H Stretch (Aldehyde)~2820, ~2720-~2830, ~2730
C-O Stretch (Ester)~1200, ~1150-~1200, ~1160
Aromatic C=C Stretch~1600, ~1500-~1600, ~1500
Mass Spectrometry Data (Predicted/Experimental, m/z)
IonThis compound (Predicted)4-Acetylphenyl propionate (Experimental - N/A)4-Formylphenyl acetate (Experimental)
[M]⁺178.06-164.05
[M-CH₂CH₃]⁺149.05--
[M-COCH₃]⁺--121.03
[M-OCOCH₂CH₃]⁺121.03--
[M-OCOCH₃]⁺--121.03
[C₆H₄CHO]⁺121.03-121.03
[CH₃CH₂CO]⁺57.03--
[CH₃CO]⁺--43.02

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are provided below for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1 second.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and depositing a drop onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Allow the solvent to evaporate completely.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty salt plate.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using the spectroscopic methods discussed.

G Workflow for Spectroscopic Structure Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_validation Structure Validation Synthesis Synthesize this compound Purification Purify the Product (e.g., Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR Acquire Spectra IR FTIR Spectroscopy Purification->IR Acquire Spectra MS Mass Spectrometry Purification->MS Acquire Spectra AnalyzeNMR Analyze Chemical Shifts, Multiplicity, and Integration NMR->AnalyzeNMR AnalyzeIR Analyze Functional Group Frequencies IR->AnalyzeIR AnalyzeMS Analyze Molecular Ion and Fragmentation Pattern MS->AnalyzeMS CompareData Compare Experimental Data with Predicted and Alternative Compound Data AnalyzeNMR->CompareData AnalyzeIR->CompareData AnalyzeMS->CompareData StructureConfirmed Structure Confirmed CompareData->StructureConfirmed Data Consistent StructureIncorrect Structure Incorrect / Impure CompareData->StructureIncorrect Data Inconsistent FurtherAnalysis Further Purification / Analysis Required StructureIncorrect->FurtherAnalysis

Quantitative Analysis of 4-Formylphenyl Propionate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in reactions involving 4-Formylphenyl propionate, accurate and precise quantification of this aromatic aldehyde and ester is critical for reaction monitoring, yield determination, and purity assessment. This guide provides a comparative analysis of suitable analytical methodologies for the quantitative determination of this compound in a reaction mixture. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, presenting their principles, experimental protocols, and expected performance data.

Core Principles of Analytical Techniques

The selection of an appropriate analytical technique hinges on the physicochemical properties of this compound (C₁₀H₁₀O₃, Molar Mass: 178.18 g/mol ). As a moderately polar and volatile compound, it is amenable to both liquid and gas chromatography. Its aromatic nature and the presence of a chromophoric aldehyde group also make it a candidate for UV-Vis spectrophotometric analysis.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is most appropriate. Detection is typically achieved using a UV detector, leveraging the ultraviolet absorbance of the aromatic ring and formyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information. Given that this compound is a volatile ester, it is an excellent candidate for GC-MS analysis.[1]

UV-Vis Spectrophotometry is a simpler and more direct analytical method that measures the absorbance of light in the ultraviolet-visible region by the analyte. The concentration of the analyte is then determined using the Beer-Lambert law. This method is often used for the quantification of aldehydes after derivatization to produce a colored compound with a strong absorbance at a specific wavelength.[2][3][4]

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of HPLC and GC-MS for the analysis of this compound. The data is compiled from studies on similar aromatic aldehydes and esters and provides a reliable estimate for comparative purposes.

ParameterHPLC with UV DetectionGC-MSUV-Vis Spectrophotometry (with Derivatization)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.5 - 5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL2 - 20 µg/mL
Linearity (r²) > 0.995> 0.998> 0.99
Precision (%RSD) < 5%< 3%< 10%
Analysis Time 10 - 20 minutes15 - 30 minutes5 - 10 minutes (after sample prep)
Specificity GoodExcellentModerate to Low

Experimental Workflow

A generalized workflow for the quantitative analysis of this compound from a reaction mixture is depicted below. This process includes sample preparation, instrumental analysis, and data processing.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Collect Sample from Reaction Mixture Quenching Quench Reaction (if necessary) Sample_Collection->Quenching Dilution Dilute with Appropriate Solvent Quenching->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject Sample into Chromatograph/Spectrophotometer Filtration->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV/MS) Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Calibration Construct Calibration Curve Peak_Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Reporting Report Results Quantification->Reporting

Caption: General workflow for quantitative analysis.

Detailed Experimental Protocols

The following are proposed methodologies for the analysis of this compound. These protocols are based on established methods for similar compounds and should be validated for accuracy, precision, and other relevant parameters before routine use.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Withdraw a known volume of the reaction mixture. If necessary, quench the reaction. Dilute the sample with acetonitrile to a concentration within the calibration range.

    • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a direct injection GC-MS method for the volatile this compound.[5]

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer with an electron ionization (EI) source

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL, splitless injection.[5]

    • Inlet Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 5 minutes

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Transfer Line Temperature: 280 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a volatile solvent such as hexane or dichloromethane. Prepare calibration standards by serial dilution.

    • Sample Dilution: Dilute the reaction mixture with the chosen solvent to a concentration suitable for GC-MS analysis.

  • Quantification:

    • Construct a calibration curve using the peak area of a characteristic ion of this compound versus concentration.

    • The concentration in the sample is determined from the calibration curve, accounting for any dilution factors.[5]

UV-Vis Spectrophotometry (with 2,4-Dinitrophenylhydrazine Derivatization)

This method is based on the reaction of the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which can be quantified spectrophotometrically.[3][4]

  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Reagents:

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., saturated solution in 2 M HCl)

    • Ethanolic potassium hydroxide solution

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol).

    • Derivatization: To a known volume of each standard and the diluted sample, add an excess of the DNPH solution. Allow the reaction to proceed at a controlled temperature (e.g., 50 °C) for a specific time (e.g., 30 minutes).

    • Color Development: After cooling, add the ethanolic potassium hydroxide solution to develop a wine-red color.[4]

    • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 480 nm for the hydrazone derivative in a basic medium).

  • Quantification:

    • Create a calibration curve by plotting absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from its absorbance using the calibration curve.

Conclusion

The choice of the optimal analytical method for the quantitative analysis of this compound depends on the specific requirements of the research.

  • GC-MS is the most powerful technique, offering the highest sensitivity and specificity, and providing structural confirmation. It is the recommended method for accurate and reliable quantification, especially in complex reaction mixtures.

  • HPLC with UV detection is a robust and widely available technique that provides good sensitivity and selectivity. It is a suitable alternative to GC-MS, particularly when volatility is a concern or when simultaneous analysis of non-volatile components is required.

  • UV-Vis Spectrophotometry is a simple and cost-effective method. However, it lacks specificity and may be prone to interferences from other carbonyl-containing compounds in the reaction mixture. It is best suited for preliminary or high-throughput screening where high accuracy is not the primary concern.

For all methods, proper validation is crucial to ensure the reliability of the obtained quantitative data. This includes assessing linearity, accuracy, precision, and specificity for the intended application.

References

Comparative Stability of Phenyl Esters in Enzymatic Hydrolysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic stability of phenyl esters is crucial for various applications, including prodrug design and the development of enzyme-labile protecting groups. This guide provides an objective comparison of the performance of different phenyl esters in enzymatic hydrolysis, supported by experimental data and detailed methodologies.

The enzymatic hydrolysis of phenyl esters is a fundamental reaction catalyzed by a variety of hydrolases, most notably esterases, lipases, and some proteases. The stability of a phenyl ester in the presence of these enzymes is not absolute but is influenced by a combination of electronic and steric factors inherent to the substrate, as well as the specific enzyme and reaction conditions employed. This guide will delve into these factors, present comparative data, and provide standardized protocols for assessing enzymatic stability.

Factors Influencing the Enzymatic Hydrolysis of Phenyl Esters

The rate at which an enzyme hydrolyzes a phenyl ester bond is primarily dependent on two key aspects of the substrate's structure:

  • Electronic Effects: The electronic nature of substituents on the phenyl ring significantly impacts the susceptibility of the ester bond to nucleophilic attack by the enzyme's active site. Electron-withdrawing groups (e.g., nitro, cyano, halo groups) increase the electrophilicity of the carbonyl carbon, making the ester more reactive and generally less stable to enzymatic hydrolysis. Conversely, electron-donating groups (e.g., alkyl, alkoxy groups) decrease the reactivity of the carbonyl carbon, leading to greater stability.

  • Steric Effects: The size and position of substituents on both the phenyl ring and the acyl group can sterically hinder the enzyme's access to the ester linkage. Bulky groups near the reaction center can slow down or even prevent hydrolysis, thereby increasing the ester's stability.

Comparative Data on Enzymatic Hydrolysis of Phenyl Esters

The following tables summarize quantitative data from various studies on the enzymatic hydrolysis of a range of phenyl esters. These values provide a comparative basis for assessing the relative stability of these compounds.

Table 1: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Substituted Phenyl Esters

SubstrateEnzyme Sourcekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
Phenyl acetateNot Specified---[1]
p-Nitrophenyl acetateNot Specified---[2]
Phenyl butyrateNot Specified---
p-Nitrophenyl butyratePorcine Pancreatic Lipase12.50.431250
Phenyl propionateNot Specified---
p-Chlorophenyl hydrogen succinateNot Specified---[3]
p-Tolyl hydrogen succinateNot Specified---[3]

Note: "-" indicates data not available in the cited sources.

Table 2: Half-life (t₁/₂) of Benzoate Esters in Rat Plasma and Liver Microsomes

Compoundt₁/₂ in Rat Plasma (min)t₁/₂ in Rat Liver Microsomes (min)Reference
Methyl benzoate3615[4]
Ethyl benzoate1712[4]
n-Propyl benzoate1013[4]
n-Butyl benzoate10-[4]
Phenyl benzoate710[4]

Note: "-" indicates data not determined in the cited study.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the enzymatic hydrolysis of phenyl esters.

General Protocol for Determining the Rate of Enzymatic Hydrolysis of Phenyl Esters

This protocol can be adapted for various phenyl esters and enzymes (lipases, esterases).

1. Materials:

  • Phenyl ester substrate
  • Enzyme (e.g., porcine liver esterase, Candida rugosa lipase)
  • Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)
  • Organic solvent for dissolving the substrate (e.g., acetonitrile, DMSO)
  • Spectrophotometer or HPLC system

2. Procedure:

  • Prepare a stock solution of the phenyl ester substrate in a suitable organic solvent.
  • Prepare a working solution of the enzyme in the buffer solution. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.
  • In a cuvette or reaction vial, add the buffer solution and equilibrate to the desired reaction temperature (e.g., 37°C).
  • Initiate the reaction by adding a small volume of the substrate stock solution to the buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.
  • Immediately after substrate addition, add the enzyme working solution to start the hydrolysis.
  • Monitor the reaction by measuring the increase in absorbance of the released phenol or by taking aliquots at specific time intervals for HPLC analysis.
  • For spectrophotometric analysis of p-nitrophenyl esters, the formation of p-nitrophenolate can be monitored at 400-410 nm.
  • For other phenyl esters, HPLC analysis is generally required to separate and quantify the substrate and the product (phenol and carboxylic acid). A reverse-phase C18 column is often suitable.
  • Calculate the initial rate of the reaction from the linear portion of the progress curve (product concentration vs. time).
  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations.

HPLC Analysis of Phenyl Ester Hydrolysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. The specific gradient will depend on the hydrophobicity of the phenyl ester and its hydrolysis products.

3. Procedure:

  • Prepare a standard curve for both the phenyl ester substrate and the corresponding phenol product.
  • At each time point of the enzymatic reaction, quench an aliquot of the reaction mixture by adding an equal volume of cold acetonitrile or other suitable organic solvent to precipitate the enzyme.
  • Centrifuge the quenched sample to pellet the precipitated protein.
  • Inject the supernatant onto the HPLC system.
  • Monitor the elution of the substrate and product by UV absorbance at a suitable wavelength (e.g., 254 nm or 270 nm).
  • Quantify the concentration of the substrate and product at each time point using the standard curves.

Visualizing the Enzymatic Hydrolysis Workflow

The following diagram illustrates the general workflow for assessing the enzymatic hydrolysis of phenyl esters.

EnzymaticHydrolysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Substrate Prepare Phenyl Ester Stock Solution ReactionMix Combine Buffer and Substrate in Reaction Vessel Substrate->ReactionMix Enzyme Prepare Enzyme Working Solution StartReaction Add Enzyme to Initiate Hydrolysis Enzyme->StartReaction Buffer Prepare Reaction Buffer Buffer->ReactionMix ReactionMix->StartReaction Incubate Incubate at Controlled Temperature StartReaction->Incubate Monitor Monitor Reaction Progress (Spectrophotometry or HPLC) Incubate->Monitor Quench Quench Reaction at Time Points (for HPLC) Incubate->Quench Analyze Quantify Substrate and Product Monitor->Analyze Quench->Analyze CalcRate Calculate Initial Reaction Rate Analyze->CalcRate Kinetics Determine Kinetic Parameters (Km, Vmax) CalcRate->Kinetics

Caption: Workflow for determining the enzymatic hydrolysis of phenyl esters.

This guide provides a foundational understanding and practical framework for comparing the stability of phenyl esters in enzymatic hydrolysis. By considering the structural features of the esters and employing standardized experimental protocols, researchers can make informed decisions in their drug development and chemical biology endeavors.

References

A Comparative Analysis of 4-Formylphenyl Propionate and Other Aldehyde-Containing Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Aldehyde-containing reagents have emerged as powerful tools for this purpose, offering a bioorthogonal handle for the precise attachment of payloads such as drugs, imaging agents, or polymers.[1][2] This guide provides a comparative overview of reagents used to introduce aldehyde functionalities onto biomolecules, with a focus on those that install aromatic aldehydes, benchmarked against other common aldehyde-based bioconjugation strategies. While direct experimental data for 4-Formylphenyl propionate is limited in the reviewed literature, its functional analogue, Succinimidyl 4-formylbenzoate (S-4FB), which also introduces a 4-formylphenyl moiety, serves as a primary exemplar for this class of reagents.

Introduction to Aldehyde-Based Bioconjugation

Aldehyde and ketone functionalities are valuable for bioconjugation because they are generally absent in native proteins, thus preventing non-specific side reactions.[2] Their electrophilic nature allows for highly chemoselective ligation with specific nucleophiles like aminooxy or hydrazine groups under mild, aqueous conditions.[1][3] This reaction, forming a stable oxime or hydrazone bond, is a cornerstone of bioorthogonal chemistry.[4]

A key distinction in aldehyde-based labeling is the method of aldehyde introduction. This can be achieved through:

  • Chemical Modification: Utilizing reagents that react with native amino acid side chains (e.g., lysines) to append an aldehyde group. Reagents like S-4FB fall into this category.[2]

  • Chemoenzymatic Methods: Genetically encoding a short peptide sequence (the "aldehyde tag") that is recognized by an enzyme like Formylglycine-Generating Enzyme (FGE). FGE oxidizes a specific cysteine residue within the tag to a formylglycine (fGly), which contains a reactive aldehyde.[5][6]

  • Genetic Code Expansion: Incorporating non-canonical amino acids containing an aldehyde group directly into the protein's polypeptide chain during translation.

This guide will focus on comparing the performance of these different approaches.

Quantitative Performance Comparison

The choice of an aldehyde-containing reagent significantly impacts the efficiency, speed, and specificity of the bioconjugation. Aromatic aldehydes, such as the 4-formylphenyl group introduced by S-4FB, have demonstrated superior reactivity in subsequent ligation reactions compared to aliphatic aldehydes.[1][3] The use of aniline as a catalyst has been shown to dramatically accelerate these ligations, enabling efficient labeling at low micromolar concentrations.[1][7]

Reagent/MethodTarget Functional GroupLinkage Formed (Introduction)Subsequent Ligation ChemistryTypical pHCatalystSecond-Order Rate Constant (k) for LigationKey AdvantagesKey Disadvantages
Succinimidyl 4-formylbenzoate (S-4FB) Primary Amines (Lysine, N-terminus)AmideAniline-Catalyzed Oxime/Hydrazone7.2-8.5 (Labeling)[8] 6.0-7.0 (Ligation)[9]Aniline (for ligation)~10¹ - 10³ M⁻¹s⁻¹ (Hydrazone)[3] ~8 M⁻¹s⁻¹ (Oxime)[1]High ligation speed; good for modifying existing proteins; aromatic aldehyde enhances reactivity.[1][3]Random labeling on multiple lysines; potential for protein inactivation; two-step process.[10]
Genetically Encoded Aldehyde Tag (FGE-mediated) Cysteine (in CxPxR motif)[5]N/A (enzymatic conversion)Oxime/Hydrazone7.0 (Ligation)[5]Aniline (optional, enhances speed)Not explicitly reported but compatible with fast aniline-catalyzed ligation.Site-specific labeling; bioorthogonal handle.[5][6]Requires genetic engineering of the protein; enzymatic conversion may be incomplete.[5]
Periodate Oxidation Vicinal Diols (in Glycoproteins, RNA)N/A (oxidation)Oxime/Hydrazone, Reductive Amination~5.5None/AnilineSlower than aniline-catalyzed reactions with aromatic aldehydes.Modifies carbohydrates specifically; useful for antibodies and RNA.Can lead to loss of biological activity due to oxidative damage.
Electron-Deficient Benzaldehydes HydrazidesHydrazoneCatalyst-Free Hydrazone Ligation7.0NoneNot explicitly quantified but described as rapid.[11]Catalyst-free ligation simplifies protocol.[11]Requires introduction of a hydrazide handle on the biomolecule; reactivity depends on the specific aldehyde.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling via Amine Reaction and Oxime Ligation

This protocol describes the labeling of a protein with a 4-formylphenyl group using an NHS ester like S-4FB, followed by conjugation to an aminooxy-functionalized payload.

Part A: Introduction of the Aromatic Aldehyde

  • Protein Preparation: Prepare the protein solution (e.g., 5-20 mg/mL) in an amine-free buffer such as 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5.[10]

  • Reagent Preparation: Dissolve the Succinimidyl 4-formylbenzoate (S-4FB) in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[10]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the S-4FB stock solution to the protein solution. Incubate for 1-4 hours at room temperature.[10]

  • Purification: Remove excess, unreacted S-4FB by size-exclusion chromatography (e.g., Glen Gel-Pak™ or Sephadex® G-25 column) or dialysis, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.0) for the next step.[10][12]

Part B: Aniline-Catalyzed Oxime Ligation

  • Payload and Catalyst Preparation: Prepare a stock solution of the aminooxy-functionalized payload (e.g., an aminooxy-dye) in DMSO. Prepare a stock solution of aniline in an appropriate solvent.

  • Ligation Reaction: To the purified aldehyde-tagged protein solution (e.g., at 10-100 µM), add the aminooxy-payload to a final concentration of 1.2-2 equivalents. Add aniline to a final concentration of 10-100 mM.[1][9]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method like RP-HPLC or LC-MS.[1]

  • Final Purification: Purify the final protein conjugate using size-exclusion chromatography or other appropriate chromatographic methods to remove the payload, aniline, and any side products.

Protocol 2: Site-Specific Labeling using a Genetically Encoded Aldehyde Tag

This protocol provides a general workflow for expressing and labeling a protein containing a genetically encoded aldehyde tag.

  • Plasmid Construction: Clone the gene of interest into an expression vector containing the aldehyde tag sequence (e.g., LCTPSR) at the desired location (N-terminus, C-terminus, or an internal loop).[5]

  • Protein Expression: Co-express the tagged protein and the Formylglycine-Generating Enzyme (FGE) in a suitable host system (e.g., E. coli or mammalian cells). Endogenous FGE in mammalian cells may be sufficient.[5]

  • Purification: Purify the expressed protein using standard chromatography techniques. The FGE will have converted the cysteine in the tag to a formylglycine residue containing the aldehyde.[5]

  • Ligation: Perform the oxime or hydrazone ligation as described in Protocol 1, Part B. Since the aldehyde is site-specifically installed, the resulting conjugate will be highly homogeneous.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for chemical labeling and a biological application for the resulting conjugate.

G cluster_0 Step 1: Aldehyde Introduction cluster_1 Step 2: Oxime Ligation Protein Native Protein (with Lysines) AldehydeProtein Aldehyde-Tagged Protein Protein->AldehydeProtein pH 8.5 Reagent Succinimidyl 4-formylbenzoate (S-4FB) Reagent->AldehydeProtein FinalConjugate Final Protein Conjugate AldehydeProtein->FinalConjugate pH 7.0 Payload Aminooxy-Payload (e.g., Drug, Fluorophore) Payload->FinalConjugate Catalyst Aniline Catalyst->FinalConjugate

Caption: Workflow for two-step chemical bioconjugation using an aromatic aldehyde reagent.

G cluster_0 Cell Surface cluster_1 Intracellular EGF Fluorescent EGF (Aldehyde-Tagged) EGFR EGFR EGF->EGFR Binding Endosome Early Endosome EGFR->Endosome Internalization PlasmaMembrane Plasma Membrane Recycling Recycling to Surface Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: Tracking EGFR internalization using a fluorescently labeled EGF ligand.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Formylphenyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized intermediates is a cornerstone of robust and reproducible research, particularly in the realm of drug development. 4-Formylphenyl propionate, a versatile bifunctional molecule, often serves as a critical linker in the synthesis of complex therapeutics, including antibody-drug conjugates (ADCs). Ensuring its purity is paramount to the success of subsequent conjugation chemistries and the overall quality of the final drug product. This guide provides an objective comparison of common analytical techniques for assessing the purity of this compound, supported by illustrative experimental data and detailed protocols.

Comparative Purity Analysis: A Multi-Technique Approach

To ensure a comprehensive assessment of purity, it is best practice to employ orthogonal analytical methods, which measure the same attribute using different physical or chemical principles. This approach provides a high degree of confidence in the final purity value. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of a synthesized batch of this compound.

Table 1: Comparative Purity Analysis of this compound

Analytical MethodPurity (%)Major Impurity (%)Impurity Identity (Postulated)Key AdvantagesLimitations
HPLC (UV, 254 nm) 99.820.114-FormylphenolHigh precision, suitable for non-volatile impurities.Requires a chromophore, potential for co-elution.
GC-MS 99.890.08Propionic acidHigh sensitivity, excellent for volatile impurities.Requires derivatization for non-volatile compounds.
qNMR (¹H NMR) 99.850.10Residual Ethyl AcetateAbsolute quantitation without a specific reference standard, provides structural information.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.
Comparison with an Alternative Linker: Val-Cit-PABC

In the context of ADC development, the choice of a linker is critical to the therapeutic's efficacy and safety profile. A widely used alternative to simple aromatic linkers is the enzymatically cleavable Val-Cit-PABC (valine-citrulline-p-aminobenzyl alcohol carbamate) linker. The purity assessment of this more complex peptide-based linker presents different challenges.

Table 2: Purity Assessment Comparison: this compound vs. Val-Cit-PABC Linker

FeatureThis compoundVal-Cit-PABC Linker
Structure Small aromatic esterDipeptide linked to a self-immolative spacer
Primary Purity Concerns Starting materials (4-formylphenol, propionic anhydride), residual solvents.Diastereomeric impurities, truncated or modified peptides, protecting group remnants.
Primary Analytical Technique HPLC, GC-MSHPLC, LC-MS
Typical Purity Specification > 99.5%> 98% (due to complexity)

The synthesis of the Val-Cit-PABC linker is a multi-step process often involving solid-phase peptide synthesis, and its purity is typically assessed by HPLC and LC-MS to identify any peptide-related impurities.[1][2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. Purity is determined by the relative area of the main peak.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of synthesized this compound in 10 mL of acetonitrile to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) %A %B
      0 70 30
      15 10 90
      20 10 90
      21 70 30

      | 25 | 70 | 30 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique separates volatile compounds in the gas phase followed by detection using a mass spectrometer, which provides mass information for identification and quantification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 10 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-400 amu

  • Data Analysis: The purity is calculated based on the percent area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm its identity.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a known amount of a high-purity internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a high-purity internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure complete relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Visualizing the Workflow and Decision-Making Process

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Final Assessment synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Primary Check gcms GC-MS Analysis purification->gcms Volatiles Check qnmr qNMR Analysis purification->qnmr Absolute Purity data_review Review and Compare Data hplc->data_review gcms->data_review qnmr->data_review final_purity Assign Final Purity data_review->final_purity Orthogonal Confirmation

Caption: A typical workflow for the purity assessment of this compound.

Decision Tree for Method Selection

The choice of analytical technique often depends on the specific requirements of the analysis.

Method_Selection start Purity Assessment Required q1 Need Absolute Quantitation? start->q1 q2 Are Impurities Volatile? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Are Impurities Non-Volatile? q2->q3 No gcms Use GC-MS q2->gcms Yes hplc Use HPLC q3->hplc Yes both Use HPLC and GC-MS q3->both And Volatiles? gcms->q3 Also check for non-volatiles

Caption: A decision tree to guide the selection of an appropriate purity analysis method.

References

Safety Operating Guide

Proper Disposal of 4-Formylphenyl Propionate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Formylphenyl propionate, a combustible solid often used in chemical synthesis. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and similar chemical structures. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as (2RS)-2-(4-Formylphenyl)propionic acid indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste program, in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

  • Waste Identification and Classification :

    • Treat all this compound waste as hazardous chemical waste.

    • Based on available data for similar compounds, this waste should be classified as a combustible solid (Storage Class Code 11).[2] It should also be considered an irritant.

  • Containerization :

    • Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container must be in good condition and have a secure, tight-fitting lid.

    • Never mix this compound with other waste streams unless compatibility has been verified.

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Abbreviations are not permitted.

    • Indicate the quantity of waste in the container.

    • Include the date of waste generation and the location (e.g., laboratory name and room number).

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment is recommended to mitigate potential spills.

  • Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The primary disposal method is to send the contents and the container to an approved waste disposal plant.[1][3][4][5]

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware : Any labware (e.g., glassware, spatulas) contaminated with this compound should be decontaminated or disposed of as hazardous waste. If decontamination is chosen, triple-rinse the labware with a suitable solvent. The solvent rinsate must be collected and disposed of as hazardous waste.

  • Empty Containers : Original containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After triple-rinsing and air drying, the container's label should be defaced, and it can then be disposed of as non-hazardous solid waste.

  • Spill Cleanup : In the event of a spill, avoid generating dust. The spilled material should be carefully collected, bound, and placed in a sealed container for disposal as hazardous waste. The affected area should then be cleaned.

Quantitative Hazard Data for Structurally Similar Compounds

The following table summarizes the key hazard information for compounds structurally similar to this compound, providing a basis for safe handling and disposal decisions.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement CodesSource
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[1]
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[1]
Specific target organ toxicityH335: May cause respiratory irritationP261, P271, P304+P340+P312, P403+P233, P405[1]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: 4-Formylphenyl propionate waste generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste (Combustible Solid, Irritant) ppe->classify containerize Place in a Labeled, Compatible Hazardous Waste Container classify->containerize labeling Ensure Proper Labeling: - 'Hazardous Waste' - Full Chemical Name - Date and Location containerize->labeling storage Store Securely in a Designated Area with Secondary Containment labeling->storage disposal_request Arrange for Disposal via EHS or Licensed Contractor storage->disposal_request end End: Waste Disposed of at an Approved Facility disposal_request->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 4-Formylphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling rac-2-(4-Formylphenyl)propionic acid (CAS No. 43153-07-7), also known as Ibuprofen Impurity K. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

4-Formylphenylpropanoic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment to minimize risks.

Hazard Summary:

Hazard StatementGHS Classification
H315: Causes skin irritationSkin irritation (Category 2)[1][2][3]
H319: Causes serious eye irritationEye irritation (Category 2A)[1][2][3]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system[1][2][3]
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[2][3]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved air-purifying respirator with particulate filter.To prevent inhalation of dust and aerosols, which can cause respiratory irritation.[1][4]
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and dust that can cause serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact that can cause irritation.[1]
Body Protection Laboratory coat or chemical-resistant coveralls.To protect skin and personal clothing from contamination.[5]
Footwear Closed-toe shoes.To protect feet from spills.[6]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is mandatory to ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Avoid the formation of dust and aerosols.[3]

2. Handling the Compound:

  • Wash hands thoroughly after handling.[1][4]

  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Do not breathe in dust.[1]

  • Keep the container tightly closed when not in use.[1][4]

3. Accidental Release Measures:

  • Evacuate personnel from the affected area.

  • Wear appropriate PPE as outlined above.

  • For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

  • Do not let the product enter drains.[1][3]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][4]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][4]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][4]

  • Contaminated PPE: Contaminated clothing and gloves should be removed and placed in a sealed container for disposal. Wash contaminated clothing before reuse.[1]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 4-Formylphenylpropanoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh and Handle Compound (Avoid Dust Generation) C->D E Perform Experiment D->E J Spill or Exposure Occurs D->J F Decontaminate Work Area E->F E->J G Segregate Waste (Chemical & Contaminated PPE) F->G H Dispose of Waste in Accordance with Regulations G->H I Remove PPE & Wash Hands H->I K Follow First Aid Procedures J->K L Notify Supervisor K->L

Caption: Workflow for the safe handling of 4-Formylphenylpropanoic acid.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.